Product packaging for 4-Bromo-1-(4-fluorophenyl)-1H-imidazole(Cat. No.:CAS No. 623577-59-3)

4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Cat. No.: B1289156
CAS No.: 623577-59-3
M. Wt: 241.06 g/mol
InChI Key: BZRDUINZBROYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-1-(4-fluorophenyl)-1H-imidazole ( 623577-59-3) is a versatile halogenated heterocyclic building block with the molecular formula C9H6BrFN2 and a molecular weight of 241.06 g/mol . This compound is a solid and should be stored under an inert atmosphere at 2-8°C to maintain stability and purity, which has been reported to be up to 99.78% . As a key synthetic intermediate, its structure incorporates both a bromo and a fluorophenyl substituent on an imidazole core, making it a valuable scaffold in medicinal chemistry and drug discovery research . It is particularly useful in cross-coupling reactions, where the bromo group can serve as a site for further functionalization, such as in Suzuki or Buchwald-Hartwig amination reactions, to create more complex molecules . This reagent is exclusively For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to use, as this compound may cause skin and eye irritation (H315, H319) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrFN2 B1289156 4-Bromo-1-(4-fluorophenyl)-1H-imidazole CAS No. 623577-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(4-fluorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-9-5-13(6-12-9)8-3-1-7(11)2-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRDUINZBROYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622950
Record name 4-Bromo-1-(4-fluorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623577-59-3
Record name 4-Bromo-1-(4-fluorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-(4-fluorophenyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. The information compiled is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and medicinal chemistry.

Core Chemical Properties

This compound is a halogenated imidazole derivative with the chemical formula C₉H₆BrFN₂.[1] It serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules with potential therapeutic applications.[2] The strategic placement of the bromo and fluorophenyl groups on the imidazole ring endows it with unique chemical reactivity, making it a valuable intermediate in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 623577-59-3[3]
Molecular Formula C₉H₆BrFN₂[1]
Molecular Weight 241.063 g/mol [1]
Purity Typically ≥95% or ≥98%[1][3]
InChI Key BZRDUINZBROYAQ-UHFFFAOYSA-N[1]

Synthesis and Characterization

A plausible synthetic route would involve the coupling of 4-bromo-1H-imidazole with a 4-fluorophenylboronic acid derivative under Suzuki-Miyaura cross-coupling conditions, or through a nucleophilic aromatic substitution reaction with 1-fluoro-4-iodobenzene or a similar reactive species.

General Experimental Protocol for N-Arylation (Hypothetical)

This protocol is a generalized representation and would require optimization for specific laboratory conditions.

Diagram 1: Hypothetical Synthetic Pathway

Synthetic_Pathway 4-bromo-1H-imidazole 4-Bromo-1H-imidazole conditions Coupling Reaction (e.g., Suzuki Coupling) 4-bromo-1H-imidazole->conditions 4-fluorophenyl_reagent 4-Fluorophenylating Reagent (e.g., 4-Fluorophenylboronic acid) 4-fluorophenyl_reagent->conditions product This compound conditions->product Pd catalyst, Base, Solvent

Caption: A possible synthetic route to the target compound.

Characterization:

Upon synthesis, the compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure, including the successful N-arylation and the positions of the substituents on the imidazole and phenyl rings.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point Analysis: To assess the purity of the compound.

Reactivity and Use in Synthesis

The bromine atom at the 4-position of the imidazole ring is a key functional handle for further chemical modifications.[2] It readily participates in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This chemical versatility makes this compound a valuable starting material for building diverse molecular libraries for drug discovery.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for a Suzuki-Miyaura reaction using a bromo-imidazole derivative.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow start Start reactants Combine: - this compound - Arylboronic acid - Palladium catalyst - Base - Solvent start->reactants reaction Heat mixture under inert atmosphere reactants->reaction workup Aqueous workup and extraction reaction->workup purification Purification (e.g., column chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Potential Biological and Medicinal Applications

The imidazole scaffold is a well-established pharmacophore present in numerous approved drugs.[2] Halogenated imidazole derivatives, including this compound, are of significant interest in drug discovery due to their potential for a wide range of biological activities.

Antifungal Activity

Imidazole-containing compounds are renowned for their antifungal properties.[2] While specific data for this compound is limited, related structures have shown potent activity against various fungal pathogens. The mechanism of action for many antifungal azoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Anticancer Activity

The imidazole ring is a versatile scaffold for the design of anticancer agents.[2] Derivatives of 1-(4-fluorophenyl)-1H-imidazole have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines.[2]

Table 2: Reported Anticancer Activity of Related Imidazole Derivatives

Compound ClassCancer Cell LinesReported ActivitySource
1-(4-fluorophenyl)-1H-imidazole derivativesVarious human cancer cell linesAnti-proliferative[2]
Phenylacetamide-1H-imidazol-5-one derivatives-Downregulation of BRK, FLT, and JAK kinases[2]
Kinase Inhibition

Kinases are critical targets in cancer therapy. Research has demonstrated that imidazole derivatives can act as potent kinase inhibitors.[2] A structurally related compound, 4-(4-(4-fluorophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine, was identified as an inhibitor of p38α kinase.[2] This suggests that this compound and its derivatives could be explored as potential kinase inhibitors.

Diagram 3: Potential Kinase Inhibition

Kinase_Inhibition compound 4-Bromo-1-(4-fluorophenyl) -1H-imidazole Derivative inhibition Inhibition compound->inhibition kinase Kinase (e.g., p38α) kinase->inhibition downstream Inhibition of Downstream Signaling Pathway inhibition->downstream effect Anti-proliferative/ Anti-inflammatory Effects downstream->effect

Caption: A simplified representation of potential kinase inhibition.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate, coupled with the known biological activities of the imidazole scaffold, makes it an attractive starting point for the development of novel therapeutic agents, particularly in the areas of antifungal and anticancer research. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole (CAS Number: 623577-59-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-(4-fluorophenyl)-1H-imidazole is a halogenated imidazole derivative of significant interest in medicinal chemistry. Its structural features, combining an imidazole core with a brominated substituent and a fluorophenyl group, make it a versatile building block for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol for its key precursor, and discusses its potential therapeutic applications based on the biological activities of structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
CAS Number 623577-59-3
Molecular Formula C₉H₆BrFN₂
Molecular Weight 241.06 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
InChI Key BZRDUINZBROYAQ-UHFFFAOYSA-N

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

Synthesis

Experimental Protocol: Synthesis of 4-Bromo-1H-imidazole

This protocol describes the synthesis of 4-bromo-1H-imidazole from imidazole via a bromination/debromination sequence.

Materials:

  • Imidazole

  • Bromine

  • Chloroform

  • 20% Sodium sulfite aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of 2,4,5-Tribromo-1H-imidazole

  • In a well-ventilated fume hood, dissolve imidazole (60 g, 0.88 mol) in chloroform (360 ml) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Slowly add a solution of bromine (138 g, 1 mol) in chloroform (100 ml) dropwise to the imidazole solution at room temperature.

  • After the addition is complete, stir the mixture for an additional hour.

  • Remove the solvent under reduced pressure.

  • Suspend the resulting residue in hot water, filter the solid, and dry it under vacuum to yield 2,4,5-tribromo-1H-imidazole.

Step 2: Synthesis of 4-Bromo-1H-imidazole

  • Combine the 2,4,5-tribromo-1H-imidazole (32 g, 0.105 mol) with a 20% aqueous solution of sodium sulfite (66.34 g, 0.527 mol).

  • Reflux the mixture for 8 hours.

  • Upon cooling, the product will precipitate out of the solution.

  • Collect the solid by vacuum filtration to obtain 4-bromo-1H-imidazole.[1][2]

  • For further purification, the crude product can be extracted with ethyl acetate, the organic layers combined, dried over anhydrous sodium sulfate, and the solvent evaporated.

Proposed Synthesis of this compound

The final product can be synthesized from 4-bromo-1H-imidazole via an N-arylation reaction, such as the Buchwald-Hartwig amination or an Ullmann condensation, using a 4-fluorophenyl source like 1-fluoro-4-iodobenzene or 4-fluorophenylboronic acid.

Synthesis_Workflow Imidazole Imidazole Tribromoimidazole 2,4,5-Tribromo-1H-imidazole Imidazole->Tribromoimidazole Bromination Bromoimidazole 4-Bromo-1H-imidazole Tribromoimidazole->Bromoimidazole Debromination Final_Product This compound Bromoimidazole->Final_Product N-Arylation Reagent1 Br₂ Reagent1->Imidazole Reagent2 Na₂SO₃ Reagent2->Tribromoimidazole Reagent3 4-Fluorophenylating Agent Reagent3->Bromoimidazole

Proposed synthesis workflow for this compound.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is scarce in public databases, the imidazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Derivatives of bromo- and fluorophenyl-substituted imidazoles have shown promise in various therapeutic areas.

Anticancer Potential

Imidazole-based compounds are known to exhibit anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Kinase Inhibition: A primary mechanism of action for many imidazole derivatives is the inhibition of protein kinases. Structurally related compounds have been identified as inhibitors of kinases such as p38α MAP kinase and Epidermal Growth Factor Receptor (EGFR). The general signaling pathway for p38α MAP kinase is depicted below.

p38_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK phosphorylates p38 p38α MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis, etc.) Substrates->Response Inhibitor 4-Bromo-1-(4-fluorophenyl) -1H-imidazole (Potential) Inhibitor->p38

Potential inhibition of the p38α MAP kinase signaling pathway.
Antimicrobial Activity

The imidazole core is a hallmark of many antifungal and antibacterial agents. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. While specific data for the title compound is unavailable, related bromo-indazole derivatives have shown activity against various bacterial strains, including resistant phenotypes.

Experimental Protocols for Biological Assays

To evaluate the potential biological activity of this compound, standard in vitro assays can be employed.

p38α Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., Myelin Basic Protein)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant p38α kinase, and the substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.

Kinase_Assay_Workflow Compound_Prep Prepare Compound Dilutions Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, Compound) Compound_Prep->Reaction_Setup Initiation Initiate with ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Detection Detect ADP Production Incubation->Detection Analysis Calculate IC₅₀ Detection->Analysis

Workflow for a typical in vitro kinase inhibition assay.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies. Based on the known biological activities of structurally related imidazole derivatives, this compound warrants further investigation, particularly for its potential as an anticancer and antimicrobial agent. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and similar molecules. Further studies are required to elucidate its specific biological targets and mechanism of action.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-Bromo-1-(4-fluorophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazole scaffold is a common feature in many biologically active molecules, and the introduction of bromo- and fluorophenyl- substituents can significantly modulate their pharmacological properties.[1][2][3] This document details plausible synthetic methodologies, presents key data in a structured format, and includes diagrams to illustrate reaction pathways and experimental workflows.

Synthetic Strategies

The synthesis of this compound can be approached through two primary retrosynthetic pathways:

  • Route A: N-arylation of a pre-formed 4-bromoimidazole core. This strategy involves the formation of the C-N bond between the 4-bromoimidazole scaffold and a 4-fluorophenyl moiety.

  • Route B: Bromination of a 1-(4-fluorophenyl)-1H-imidazole precursor. This approach introduces the bromine atom at the C4 position of the imidazole ring after the N-arylation has been established.

Route A: N-arylation of 4-Bromo-1H-imidazole

This route is a common and effective method for the synthesis of N-aryl imidazoles. The key transformation is a cross-coupling reaction, typically a Buchwald-Hartwig amination or an Ullmann condensation, to form the bond between the imidazole nitrogen and the fluorinated aromatic ring.[4][5]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established methods for the N-arylation of imidazoles.[6]

Materials:

  • 4-Bromo-1H-imidazole

  • 4-Fluorophenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1H-imidazole (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), and copper(II) acetate (1.2 eq).

  • Add activated 4 Å molecular sieves to the flask.

  • Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (DCM) and pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the filter cake with DCM.

  • Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

Table 1: Reaction Parameters for N-arylation of 4-Bromo-1H-imidazole

ParameterValue/ConditionReference
Coupling Partner4-Fluorophenylboronic acidAdapted from[7]
CatalystCopper(II) acetate[7]
BasePyridine[7]
SolventDichloromethane (DCM)[7]
TemperatureReflux[7]
Typical Yield60-80% (estimated)Based on similar reactions[8]

Route B: Bromination of 1-(4-fluorophenyl)-1H-imidazole

This alternative route first establishes the 1-(4-fluorophenyl)-1H-imidazole core, followed by electrophilic bromination at the C4 position. This can be advantageous if the starting N-arylated imidazole is more readily available.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-1H-imidazole

This is the precursor for the subsequent bromination step.

Materials:

  • Imidazole

  • 4-Fluoro-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealed tube, combine imidazole (1.2 eq), 4-fluoro-iodobenzene (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF.

  • Heat the mixture at 120 °C for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 1-(4-fluorophenyl)-1H-imidazole.

Experimental Protocol: Bromination

This protocol is a general method for the bromination of imidazoles.[9]

Materials:

  • 1-(4-fluorophenyl)-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve 1-(4-fluorophenyl)-1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with aqueous sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound.

Data Presentation

Table 2: Reaction Parameters for Bromination of 1-(4-fluorophenyl)-1H-imidazole

ParameterValue/ConditionReference
Brominating AgentN-Bromosuccinimide (NBS)Adapted from[8]
SolventAcetonitrileGeneral Solvent Choice
Temperature0 °C to room temperatureGeneral Conditions
Typical Yield70-90% (estimated)Based on similar reactions[8]

Characterization Data

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular FormulaC₉H₆BrFN₂[10]
Molecular Weight241.06 g/mol [10]
Purity>98%[10]
AppearanceOff-white to pale yellow solidCommercial Suppliers
¹H NMR (CDCl₃)Expected signals in the aromatic region (δ 7.0-8.0 ppm)Inferred from similar structures[1][11]
¹³C NMR (CDCl₃)Expected signals for imidazole and fluorophenyl carbonsInferred from similar structures[12]
Mass Spec (ESI-MS)m/z [M+H]⁺ ≈ 241.9, 243.9 (isotopic pattern for Br)Calculated

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_route_a Route A: N-arylation cluster_route_b Route B: Bromination 4-Bromo-1H-imidazole 4-Bromo-1H-imidazole Product_A This compound 4-Bromo-1H-imidazole->Product_A Cu(OAc)2, Pyridine 4-Fluorophenylboronic acid 4-Fluorophenylboronic acid 4-Fluorophenylboronic acid->Product_A Imidazole Imidazole Intermediate_B 1-(4-fluorophenyl)-1H-imidazole Imidazole->Intermediate_B CuI, K2CO3 4-Fluoro-iodobenzene 4-Fluoro-iodobenzene 4-Fluoro-iodobenzene->Intermediate_B Product_B This compound Intermediate_B->Product_B NBS, CH3CN

Caption: Synthetic routes to this compound.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents & Solvent) Start->Reaction_Setup Reaction Reaction (Heating/Stirring) Reaction_Setup->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: General workflow for organic synthesis and purification.

Potential Signaling Pathway Involvement

Given that many imidazole derivatives exhibit anticancer properties, a plausible mechanism of action could involve the inhibition of key signaling pathways that regulate cell growth and proliferation, such as the PI3K/Akt pathway.[1]

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Inhibitor 4-Bromo-1-(4-fluorophenyl) -1H-imidazole Inhibitor->PI3K Inhibitor->Akt

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

An In-Depth Technical Guide on 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial synthetic intermediate, or building block, for the development of more complex, biologically active molecules.[1][2] This guide details its molecular structure, physicochemical properties, a proposed synthetic pathway, and its potential applications in pharmaceutical research. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data in structured tables and illustrating key processes with logical diagrams.

Molecular Structure and Identification

This compound belongs to the class of N-aryl-substituted imidazoles. The core structure consists of a five-membered imidazole ring, which is brominated at the 4-position. A 4-fluorophenyl group is attached to one of the nitrogen atoms (N1) of the imidazole ring. This combination of a reactive bromine atom (a versatile handle for cross-coupling reactions) and a fluorophenyl group (known to enhance metabolic stability and binding affinity) makes it a valuable scaffold in the synthesis of novel therapeutic agents.[2]

Table 1.1: Chemical Identifiers and Properties

Identifier Value Reference
IUPAC Name This compound -
CAS Number 623577-59-3 [3][4][5]
Molecular Formula C₉H₆BrFN₂ [3]
Molecular Weight 241.06 g/mol [3][5]
InChI Key BZRDUINZBROYAQ-UHFFFAOYSA-N [3]

| Canonical SMILES | C1=CC(=CC=C1F)N2C=C(C=N2)Br | - |

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, data for the parent compound, 4-Bromo-1H-imidazole, is available and provides a useful reference for researchers.

Table 2.1: Physicochemical Properties of 4-Bromo-1H-imidazole (Parent Compound)

Property Value Reference
Physical Form White to light yellow powder/crystal
Melting Point 131-135 °C

| Purity | ≥97% | |

Table 2.2: Reference ¹³C NMR Spectroscopic Data for 4-Bromo-1H-imidazole Note: This data is for the parent compound (CAS: 2302-25-2) and serves as a reference. The spectrum was recorded in DMSO-d6.

Chemical Shift (δ) ppm Assignment Reference
~136.5 C2 (Imidazole Ring) [6]
~122.1 C5 (Imidazole Ring) [6]

| ~106.8 | C4 (Imidazole Ring, C-Br) |[6] |

Synthesis and Experimental Protocols

A specific, validated protocol for the synthesis of this compound is not detailed in the surveyed literature. However, a logical and commonly employed synthetic route would involve the N-arylation of 4-bromo-1H-imidazole with a suitable 4-fluorophenyl source, such as 4-fluorophenylboronic acid, via a copper- or palladium-catalyzed cross-coupling reaction (e.g., a modified Ullmann condensation or Buchwald-Hartwig amination).

Proposed Synthetic Workflow

The diagram below illustrates a plausible synthetic pathway. This process involves the coupling of two key building blocks: 4-bromo-1H-imidazole and a 4-fluorophenyl donor, facilitated by a catalyst and base in an appropriate solvent.

G cluster_reactants Reactants cluster_reagents Reaction Conditions reactant1 4-Bromo-1H-imidazole catalyst Copper(II) Acetate (Catalyst) reactant1->catalyst reactant2 4-Fluorophenylboronic Acid reactant2->catalyst product This compound catalyst->product N-Arylation Coupling base Pyridine (Base) base->catalyst solvent DMF (Solvent, Heat) solvent->catalyst

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol (Ullmann N-Arylation)

This protocol is a generalized procedure based on established methods for N-arylation of imidazoles. Optimization of specific reagents, temperatures, and reaction times would be necessary.

  • Reaction Setup: To an oven-dried reaction vessel, add 4-bromo-1H-imidazole (1.0 eq.), 4-fluorophenylboronic acid (1.5 eq.), and copper(II) acetate (0.1 eq.).

  • Solvent and Base Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add anhydrous dimethylformamide (DMF) as the solvent, followed by the addition of pyridine (2.0 eq.) as the base.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue via column chromatography on silica gel to yield the final product.

Role in Drug Discovery

Heterocyclic building blocks are foundational to modern drug discovery. This compound is a prime example of a fragment used in the construction of larger, more complex drug candidates. The workflow below illustrates the logical progression of how such a compound is utilized in a typical drug discovery pipeline.

G start Building Block (e.g., 4-Bromo-1-(4-fluorophenyl) -1H-imidazole) lib_synth Library Synthesis (via Cross-Coupling) start->lib_synth screening High-Throughput Screening (HTS) lib_synth->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Logical workflow for the use of a building block in drug discovery.

The bromine atom provides a reactive site for diversification. Using reactions like Suzuki, Stille, or Sonogashira cross-coupling, medicinal chemists can rapidly synthesize large libraries of analogues by introducing various substituents at this position. This allows for extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound are not documented, the broader class of imidazole derivatives is known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8][9][10] Many of these activities stem from the ability of the imidazole scaffold to act as a bioisostere for histidine or to coordinate with metal ions in the active sites of enzymes, such as kinases.

The diagram below provides a conceptual illustration of how an imidazole-based inhibitor might function in a generic kinase signaling pathway, a common target for this class of compounds.

G cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Activation kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 substrate Substrate Protein kinase2->substrate p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation, Inflammation) p_substrate->response inhibitor Imidazole-Based Inhibitor (Competitive Binding) inhibitor->kinase2 Inhibition

Caption: Conceptual role of an imidazole derivative as a kinase inhibitor.

This molecule serves as a starting point for developing inhibitors that could target such pathways, which are often dysregulated in diseases like cancer and autoimmune disorders. The fluorophenyl moiety can further enhance binding to the target protein through favorable interactions in the active site.

References

An In-depth Technical Guide to the Purity and Characterization of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of the heterocyclic compound 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its chemical properties, analytical methodologies for its characterization, and insights into its potential biological significance.

Chemical and Physical Properties

This compound is a substituted imidazole derivative with the chemical formula C₉H₆BrFN₂. Commercial suppliers typically offer this compound at a purity of 95% to 98%.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 623577-59-3[1]
Molecular Formula C₉H₆BrFN₂[1]
Molecular Weight 241.063 g/mol [1]
Exact Mass 239.97000 u[2]
Purity 98%[1]
Appearance White to yellow solid (typical)[3]
InChI Key BZRDUINZBROYAQ-UHFFFAOYSA-N[1]

Analytical Characterization

The structural elucidation and purity assessment of this compound are accomplished through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (General): A sample of the compound (5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[4][5]

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the 4-fluorophenyl group. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The protons on the imidazole ring will also resonate in the aromatic region.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the aromatic rings will resonate in the range of δ 110-160 ppm. The carbon atom attached to the bromine will be influenced by its electronegativity.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule, which aids in structural confirmation.

Experimental Protocol (General): Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample is introduced via direct infusion or after separation by liquid chromatography.[5][6]

Expected Mass Spectrum: The mass spectrum will show a prominent molecular ion peak [M+H]⁺ corresponding to the protonated molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). For a related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, the [M+H]⁺ ions were observed at m/z 312.1 and 314.1.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantifying it in various matrices. A validated reverse-phase HPLC (RP-HPLC) method is generally suitable for this purpose.

Experimental Protocol (General): A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7] The separation is usually performed under isocratic or gradient elution conditions, with UV detection at a wavelength where the compound exhibits maximum absorbance. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[8] For imidazole-containing compounds, a mobile phase of methanol and 0.025 M KH₂PO₄ (70:30, v/v) adjusted to pH 3.2 has been successfully used.[7]

Synthesis and Potential Biological Activity

Synthesis

The synthesis of this compound can be achieved through various synthetic routes common for N-arylimidazoles. A general approach involves the reaction of 4-bromoimidazole with a suitable 4-fluorophenylating agent. The synthesis of the precursor, 4-bromo-1H-imidazole, can be accomplished by the debromination of 2,4,5-tribromoimidazole.[9]

Biological Activity

While the specific biological activities of this compound have not been extensively reported, the imidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[10][11][12][13] Derivatives of bromo- and fluoro-substituted imidazoles have been investigated for a range of therapeutic applications, including:

  • Antimicrobial Activity: Many imidazole derivatives exhibit potent antifungal and antibacterial properties.[10][14]

  • Anticancer Activity: Substituted imidazoles have been explored as potential anticancer agents.[11]

  • Anti-inflammatory and Analgesic Activity: Certain imidazole compounds have shown anti-inflammatory and pain-relieving effects.[10][13]

Further biological evaluation of this compound is warranted to explore its therapeutic potential.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization and purity assessment of a novel synthesized compound like this compound.

G Workflow for Characterization and Purity Assessment cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_evaluation Biological Evaluation (Optional) Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Verification FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Analysis HPLC HPLC Analysis (Purity, Impurity Profile) Purification->HPLC Purity Determination Elemental Elemental Analysis (CHN Analysis) HPLC->Elemental Compositional Verification Screening Biological Screening (e.g., Antimicrobial, Anticancer assays) HPLC->Screening If Purity ≥ 95%

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

References

The Versatile Building Block: A Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(4-fluorophenyl)-1H-imidazole is a halogenated imidazole derivative that has emerged as a crucial building block in the synthesis of a diverse range of bioactive molecules and active pharmaceutical ingredients (APIs).[1] Its strategic structural arrangement, featuring a reactive bromine atom and a metabolically robust fluorophenyl group on the imidazole scaffold, offers medicinal chemists a versatile platform for developing novel therapeutics. The imidazole core is a well-established motif in medicinal chemistry, known for its ability to engage with various biological targets.[1] The bromine atom at the 4-position serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions, while the 4-fluorophenyl substituent can enhance metabolic stability and binding affinity.[1] This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 623577-59-3
Molecular Formula C₉H₆BrFN₂
Molecular Weight 241.06 g/mol
Appearance Off-white to pale yellow solid (predicted)
Purity Typically ≥95%

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-stage process: first, the synthesis of the precursor, 4-Bromo-1H-imidazole, followed by its N-arylation with a suitable 4-fluorophenyl source.

Stage 1: Synthesis of 4-Bromo-1H-imidazole

Several methods have been reported for the synthesis of 4-Bromo-1H-imidazole. A common and effective method involves the selective debromination of 2,4,5-tribromoimidazole.

Experimental Protocol: Synthesis of 4-Bromo-1H-imidazole

  • Materials: 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), water (500 mL), ethyl acetate.

  • Procedure:

    • To a single-necked flask, add 2,4,5-tribromoimidazole, sodium sulfite, and water.

    • Stir the reaction mixture vigorously at 110 °C for 6 hours.

    • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the target product, 4-bromo-1H-imidazole.[2]

  • Yield: 20.5 g (89%).[2]

Stage 2: N-Arylation to form this compound

The introduction of the 4-fluorophenyl group at the N1 position of the imidazole ring can be efficiently carried out via a Chan-Lam coupling reaction using 4-fluorophenylboronic acid. This copper-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Experimental Protocol: Chan-Lam Coupling

  • Materials: 4-Bromo-1H-imidazole, 4-fluorophenylboronic acid, copper(II) acetate, a suitable base (e.g., triethylamine or pyridine), and a solvent such as dichloromethane (DCM) or methanol.

  • General Procedure (Note: Specific quantities and conditions may need optimization):

    • In a reaction vessel, dissolve 4-Bromo-1H-imidazole and 4-fluorophenylboronic acid in the chosen solvent.

    • Add copper(II) acetate and the base to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating, often open to the air, for several hours to overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data

Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0s1HH at C2 of imidazole
~7.4-7.6m2HAromatic protons ortho to fluorine
~7.2-7.4m2HAromatic protons meta to fluorine
~7.1-7.2s1HH at C5 of imidazole

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~160-165 (d, ¹JCF ≈ 250 Hz)C-F of fluorophenyl
~135-140C2 of imidazole
~130-135Quaternary C of fluorophenyl
~125-130 (d, ³JCF ≈ 8-9 Hz)C-H ortho to fluorine
~115-120 (d, ²JCF ≈ 22-23 Hz)C-H meta to fluorine
~110-115C5 of imidazole
~100-105C4 of imidazole (C-Br)

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of compounds targeting a range of diseases. Its utility is particularly notable in the development of kinase inhibitors and gamma-secretase modulators.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[3] The this compound scaffold can be elaborated through reactions at the bromine position, such as Suzuki-Miyaura coupling, to introduce various functionalities that can interact with the kinase active site.[4]

Kinase_Inhibitor_Synthesis start This compound reaction Suzuki-Miyaura Coupling start->reaction product Functionalized Imidazole (Kinase Inhibitor Precursor) reaction->product reagent Arylboronic Acid / Ester reagent->reaction final Kinase Inhibitor product->final

Gamma-Secretase Modulators

Gamma-secretase is an enzyme complex involved in the production of amyloid-beta peptides, which are associated with Alzheimer's disease.[5][6] Gamma-secretase modulators (GSMs) are a class of drugs that allosterically modulate the enzyme's activity to reduce the production of the toxic Aβ42 peptide.[5][7] The this compound core has been utilized in the synthesis of potent GSMs.

GSM_Signaling_Pathway cluster_0 Gamma-Secretase Complex cluster_1 Amyloid-Beta Production APP Amyloid Precursor Protein (APP) gamma_secretase Gamma-Secretase APP->gamma_secretase Cleavage Abeta42 Aβ42 (Toxic) gamma_secretase->Abeta42 Abeta_short Shorter Aβ Peptides (Less Toxic) gamma_secretase->Abeta_short Plaques Amyloid Plaques (Alzheimer's Disease) Abeta42->Plaques Aggregation GSM GSM containing 4-Bromo-1-(4-fluorophenyl) -1H-imidazole scaffold GSM->gamma_secretase Modulates

Experimental Workflow: From Building Block to Bioactive Molecule

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow start Synthesis of This compound diversification Chemical Diversification (e.g., Cross-Coupling) start->diversification library Library of Derivatives diversification->library screening Biological Screening (e.g., Kinase Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Conclusion

This compound is a highly valuable and versatile synthetic building block for drug discovery and development. Its straightforward synthesis and the reactivity of the bromine atom allow for the facile creation of diverse chemical libraries. The presence of the 4-fluorophenyl group often imparts favorable pharmacokinetic properties to the resulting molecules. As research into kinase inhibitors, gamma-secretase modulators, and other therapeutic areas continues, the demand for and importance of this key intermediate are expected to grow. This guide provides a foundational understanding for researchers looking to leverage the potential of this compound in their scientific endeavors.

References

The Rising Therapeutic Potential of Fluorophenyl Imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered heterocyclic aromatic ring, is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. The strategic incorporation of a fluorophenyl moiety onto this privileged structure has given rise to a class of derivatives with a broad spectrum of potent biological activities. This technical guide provides an in-depth overview of the current research on fluorophenyl imidazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways to facilitate further research and development in this promising area.

Anticancer Activity of Fluorophenyl Imidazole Derivatives

Fluorophenyl imidazole derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin polymerization.[1][2]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of representative fluorophenyl imidazole derivatives against various cancer cell lines. This data highlights the potent and, in some cases, selective anticancer activity of these compounds.

Compound ID/StructureTarget Cancer Cell LineIC50 (µM)Reference
Compound 2c (An EGFR inhibitor)MDA-MB-231 (Breast)Not specified[1]
T47D (Breast)Not specified[1]
MCF-7 (Breast)Not specified[1]
A549 (Lung)Not specified[1]
HT-29 (Colorectal)Not specified[1]
Compound 2d (An EGFR inhibitor)MDA-MB-231 (Breast)Not specified[1]
T47D (Breast)Not specified[1]
MCF-7 (Breast)Not specified[1]
A549 (Lung)Not specified[1]
HT-29 (Colorectal)Not specified[1]
Compound 3c (An EGFR inhibitor)MDA-MB-231 (Breast)1.98[1]
T47D (Breast)4.07[1]
MCF-7 (Breast)3.54[1]
A549 (Lung)2.89[1]
HT-29 (Colorectal)3.12[1]
2-(3,4-difluorophenyl)-4,5-diphenyl-1H-imidazole Hep G2 (Liver)> 50[3]
2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole Hep G2 (Liver)> 50[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorophenyl imidazole derivatives and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

G cluster_workflow Experimental Workflow: MTT Assay Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

MTT Assay Workflow

Anti-inflammatory Activity of Fluorophenyl Imidazole Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. Fluorophenyl imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and enzymes. A key mechanism of action for some of these derivatives is the modulation of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[4][5]

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the IC50 values for the anti-inflammatory activity of several fluorophenyl imidazole derivatives.

Compound ID/StructureAssayIC50 (nM)Reference
Compound AA6 (A p38 MAP kinase inhibitor)p38 MAP Kinase Inhibition403.57 ± 6.35[6][7]
Adezmapimod (SB203580) (Reference Drug)p38 MAP Kinase Inhibition222.44 ± 5.98[6][7]
Experimental Protocol: Albumin Denaturation Assay

The inhibition of protein denaturation is a well-established method for in vitro screening of anti-inflammatory activity.

Principle: Inflammation can be induced by protein denaturation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a 1% aqueous solution of albumin, and a buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5-10 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation compared to a control without the test compound.

Signaling Pathway: p38 MAPK/NF-κB Inhibition

Several fluorophenyl imidazole derivatives exert their anti-inflammatory effects by inhibiting the p38 MAPK and NF-κB signaling pathways. These pathways are central to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

G cluster_pathway p38 MAPK/NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAP3K MAP3K Receptor->MAP3K IKK IKK Receptor->IKK MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK NF-κB NF-κB p38 MAPK->NF-κB activates IκB IκB IKK->IκB phosphorylates IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Fluorophenyl Imidazole Derivative Fluorophenyl Imidazole Derivative Fluorophenyl Imidazole Derivative->p38 MAPK inhibits

Inhibition of p38 MAPK/NF-κB Pathway

Antimicrobial Activity of Fluorophenyl Imidazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorophenyl imidazole derivatives have demonstrated promising activity against a range of bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various fluorophenyl imidazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/StructureMicrobial StrainMIC (µg/mL)Reference
Compound 6c Staphylococcus aureus16[8]
Enterococcus faecalis16[8]
Compound 6d Staphylococcus aureus4[8]
2-(3-fluorophenyl)-1H-benzo[d]imidazole Bacillus subtilis>100Not specified
2-(4-fluorophenyl)-1H-benzo[d]imidazole Bacillus subtilis>100Not specified
2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole (N1) Staphylococcus aureusNot specified[9]
Bacillus anthracoidesNot specified[9]
Escherichia coliNot specified[9]
Pseudomonas aeruginosaNot specified[9]
Klebsiella pneumoniaeNot specified[9]
Candida albicansNot specified[9]
2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole (N2) Staphylococcus aureusNot specified[9]
Bacillus anthracoidesNot specified[9]
Escherichia coliNot specified[9]
Pseudomonas aeruginosaNot specified[9]
Klebsiella pneumoniaeNot specified[9]
Candida albicansNot specified[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the fluorophenyl imidazole derivative in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth medium only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of Fluorophenyl Imidazole Derivatives

A common and versatile method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction. This one-pot synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt.

General Synthetic Protocol:

A mixture of a 1,2-dicarbonyl compound (e.g., benzil), a fluorophenyl aldehyde, and ammonium acetate in a solvent such as glacial acetic acid is heated under reflux. The product is then isolated and purified, typically by recrystallization or column chromatography.

For the synthesis of 2-substituted-1H-benzo[d]imidazoles, a common method involves the condensation of o-phenylenediamine with a fluorophenyl aldehyde in the presence of an oxidizing agent or under microwave irradiation.[10]

G cluster_synthesis General Synthesis of 2,4,5-Trisubstituted Imidazoles 1,2-Dicarbonyl 1,2-Dicarbonyl Reflux in Acetic Acid Reflux in Acetic Acid 1,2-Dicarbonyl->Reflux in Acetic Acid Fluorophenyl Aldehyde Fluorophenyl Aldehyde Fluorophenyl Aldehyde->Reflux in Acetic Acid Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reflux in Acetic Acid Fluorophenyl Imidazole Derivative Fluorophenyl Imidazole Derivative Reflux in Acetic Acid->Fluorophenyl Imidazole Derivative

Radziszewski Reaction

Conclusion

Fluorophenyl imidazole derivatives represent a highly versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with well-defined mechanisms of action, make them attractive candidates for further optimization and development. This technical guide has provided a consolidated overview of the current state of research, offering valuable data, protocols, and pathway visualizations to aid scientists and researchers in advancing the therapeutic applications of these potent molecules. Continued exploration of the structure-activity relationships and formulation strategies for these derivatives is warranted to unlock their full clinical potential.

References

The Imidazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. First synthesized by Heinrich Debus in 1858, its journey from a simple organic molecule to a "privileged scaffold" in drug discovery is a testament to its remarkable versatility.[1][2] This technical guide provides an in-depth exploration of the discovery and history of novel imidazole compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action. The imidazole nucleus is a critical component of numerous endogenous molecules, including the amino acid histidine and the neurotransmitter histamine, which underscores its inherent biocompatibility and diverse biological roles.[1] This has inspired the development of a vast array of synthetic imidazole-containing drugs with a wide spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[2]

This guide will delve into the technical details of key imidazole-based drugs, providing structured data, detailed experimental protocols, and visual representations of complex biological and chemical processes to aid researchers in the ongoing quest for novel therapeutics derived from this remarkable heterocyclic core.

I. Seminal Discoveries and Historical Milestones

The history of imidazole compounds is intrinsically linked to the advancement of medicinal chemistry. While first synthesized in 1858, it was the discovery of naturally occurring imidazoles like histidine and histamine that hinted at the biological significance of this scaffold.[1] A pivotal moment in the therapeutic application of synthetic imidazoles came with the development of the first-generation antifungal agents in the mid-20th century.

A significant breakthrough was the synthesis of Dacarbazine (DTIC) , an imidazole derivative, which gained FDA approval in 1975 for the treatment of metastatic melanoma and Hodgkin's lymphoma. This marked a key milestone in the application of imidazoles in cancer chemotherapy. Subsequently, the development of Ketoconazole in the late 1970s revolutionized the treatment of systemic fungal infections, establishing the "azole" class as a major therapeutic category of antifungal agents.

The following table summarizes key historical milestones in the development of imidazole-based drugs:

YearMilestoneSignificance
1858 First synthesis of imidazole by Heinrich Debus.Foundational discovery in heterocyclic chemistry.[1][2]
Early 1900s Discovery of naturally occurring imidazoles like histidine and histamine.Revealed the biological importance of the imidazole scaffold.[1]
1975 FDA approval of Dacarbazine (DTIC).Established imidazoles as a viable scaffold for anticancer drugs.
Late 1970s Development of Ketoconazole.Revolutionized the treatment of systemic fungal infections and established the azole antifungal class.
Present Ongoing research into novel imidazole derivatives.Exploration of new therapeutic areas including antivirals, anti-inflammatories, and targeted cancer therapies.

II. Case Study 1: Ketoconazole - A Broad-Spectrum Antifungal Agent

Ketoconazole is a synthetic imidazole derivative with potent, broad-spectrum antifungal activity. Its discovery was a significant advancement in the management of both superficial and systemic mycoses.

Quantitative Data: Antifungal Activity of Ketoconazole

The in vitro efficacy of ketoconazole is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans2010.003 - >2560.0140.125
Candida albicans (from HIV+ patients)6610 - 20--
Candida tropicalis----
Candida parapsilosis----
Cryptococcus neoformans-0.08 - 40--

Note: MIC values can vary depending on the testing method and the specific strains tested. Data compiled from multiple sources.[3][4][5]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antifungal Stock Solution:

  • a. A stock solution of ketoconazole (e.g., 1600 µg/mL) is prepared by dissolving the required amount in 70% v/v ethanol.

  • b. The solution is vigorously shaken for approximately 30 minutes until the drug is completely dissolved.

  • c. The stock solution is stored refrigerated until use.

2. Inoculum Preparation:

  • a. Fungal isolates are grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • b. A suspension of the fungal colonies is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • c. The suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

3. Microdilution Plate Preparation:

  • a. A series of two-fold dilutions of the ketoconazole stock solution are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • b. Each well is inoculated with the prepared fungal suspension.

  • c. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

4. Incubation and Reading:

  • a. The microtiter plates are incubated at 35°C for 24-48 hours.

  • b. The MIC is determined as the lowest concentration of ketoconazole that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Synthesis of Ketoconazole

The synthesis of ketoconazole is a multi-step process starting from 2,4-dichlorophenacyl bromide.

G A 2,4-Dichlorophenacyl bromide B cis-2-(2,4-Dichlorophenyl)-2-bromoethyl-4-hydroxymethyl-1,3-dioxolane A->B Glycerol C Benzoylated derivative B->C Benzoyl chloride D Imidazole derivative C->D Imidazole E Mesylate derivative D->E Alkaline hydrolysis, Methanesulfonyl chloride F Ketoconazole E->F 1-acetyl-4-(4-hydroxyphenyl)piperazine

Caption: Synthetic pathway of Ketoconazole.

III. Case Study 2: Dacarbazine - An Imidazole-Based Anticancer Agent

Dacarbazine (DTIC) is a crucial chemotherapeutic agent, particularly in the treatment of malignant melanoma. It functions as a DNA alkylating agent, but it is a prodrug that requires metabolic activation.

Quantitative Data: Cytotoxicity of Dacarbazine

The cytotoxic effect of dacarbazine is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell viability.

Cell LineCancer TypeExposure Time (h)IC50 (µM)
SK-MEL-30Melanoma241095
A375Melanoma24>1000
MNT-1Melanoma24~477
B16-F10Murine Melanoma24~700
HDFHuman Dermal Fibroblasts241094

Note: IC50 values can vary significantly based on the cell line, exposure duration, and assay conditions. Data compiled from multiple sources.[6][7][8][9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • a. Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Drug Treatment:

  • a. A stock solution of dacarbazine is prepared and serially diluted to the desired concentrations in the cell culture medium.

  • b. The medium from the cell plates is removed, and the cells are treated with various concentrations of dacarbazine.

  • c. Control wells with untreated cells are also included.

  • d. The plates are incubated for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • a. After the treatment period, the drug-containing medium is removed.

  • b. A solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • c. The plates are incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Reading:

  • a. The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • b. The plate is gently shaken to ensure complete dissolution.

  • c. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • a. The cell viability is expressed as a percentage of the control (untreated cells).

  • b. The IC50 value is calculated from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with Dacarbazine (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours (Formazan formation) D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Mechanism of Action: Metabolic Activation of Dacarbazine

Dacarbazine is a prodrug that is metabolically activated in the liver, primarily by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2E1), to its active form, which then acts as a DNA alkylating agent.[10]

G cluster_pathway Dacarbazine Metabolic Activation and Mechanism of Action Dacarbazine Dacarbazine (DTIC) HMMTIC 5-(3-Hydroxymethyl-3-methyl- triazen-1-yl)imidazole-4-carboxamide (HMMTIC) Dacarbazine->HMMTIC CYP450 (Liver) MTIC 5-(3-Methyl-triazen-1-yl)imidazole- 4-carboxamide (MTIC) HMMTIC->MTIC Loss of Formaldehyde MethylDiazonium Methyl diazonium ion (CH3N2+) (Active alkylating agent) MTIC->MethylDiazonium AlkylatedDNA Alkylated DNA (O6-methylguanine) MethylDiazonium->AlkylatedDNA Alkylation DNA DNA DNA->AlkylatedDNA CellCycleArrest Cell Cycle Arrest AlkylatedDNA->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis

Caption: Metabolic activation pathway and mechanism of action of Dacarbazine.

IV. The Future of Imidazole Compounds in Drug Discovery

The imidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Current research is focused on several key areas:

  • Targeted Cancer Therapies: Novel imidazole derivatives are being designed as inhibitors of specific kinases and other signaling proteins that are dysregulated in cancer.

  • Novel Antimicrobials: With the rise of antimicrobial resistance, the development of new imidazole-based antibiotics and antifungals with novel mechanisms of action is a critical area of research.

  • Anti-inflammatory Agents: Imidazole derivatives are being explored as inhibitors of inflammatory pathways, such as cyclooxygenase (COX) enzymes.

  • Neurodegenerative Diseases: The potential of imidazole compounds to modulate targets relevant to diseases like Alzheimer's and Parkinson's is an emerging area of investigation.

The ability of the imidazole ring to engage in various non-covalent interactions, its synthetic tractability, and its favorable pharmacokinetic properties ensure that it will remain a "privileged" structure in medicinal chemistry for the foreseeable future. The continued exploration of this versatile scaffold holds immense promise for addressing unmet medical needs and advancing human health.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The 4-bromo-1-(4-fluorophenyl)-1H-imidazole core is a valuable scaffold for the development of novel therapeutic agents. The bromine atom at the C4 position provides a handle for further functionalization through various cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery. This document provides detailed protocols for the step-by-step synthesis of this compound, targeting researchers and professionals in the field of drug development.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-bromo-1H-imidazole. The second, and key, step is the N-arylation of 4-bromo-1H-imidazole with a suitable 4-fluorophenyl source. The most common and effective method for this N-arylation is a copper-catalyzed Ullmann-type cross-coupling reaction.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-1H-imidazole

This protocol is adapted from a known procedure for the selective debromination of a polybrominated imidazole.[3]

Materials:

  • 2,4,5-Tribromoimidazole

  • Sodium sulfite (Na₂SO₃)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2,4,5-tribromoimidazole (e.g., 49 g, 161 mmol) and water (500 mL).

  • Add sodium sulfite (101.5 g, 806 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-bromo-1H-imidazole as a solid.

Expected Yield: Approximately 89%.[3]

Characterization Data for 4-Bromo-1H-imidazole:

PropertyValue
Molecular FormulaC₃H₃BrN₂
Molecular Weight146.97 g/mol
AppearanceWhite to off-white solid
Melting Point131-135 °C
Step 2: Synthesis of this compound

This protocol describes a general copper-catalyzed N-arylation (Ullmann-type) reaction, which can be optimized for the specific substrates.

Materials:

  • 4-Bromo-1H-imidazole

  • 1-Fluoro-4-iodobenzene (or 1-bromo-4-fluorobenzene)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., N,N'-dimethylethylenediamine or a phenanthroline derivative)

  • A suitable base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))

  • A suitable solvent (e.g., Dioxane or N,N-Dimethylformamide (DMF))

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle with a temperature controller

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add copper(I) iodide (e.g., 0.05-0.1 equivalents).

  • Add the chosen ligand (e.g., 0.1-0.2 equivalents).

  • Add the base (e.g., 2.0 equivalents of Cs₂CO₃).

  • Add 4-bromo-1H-imidazole (1.0 equivalent) and the aryl halide (e.g., 1.1 equivalents of 1-fluoro-4-iodobenzene).

  • Add the anhydrous solvent (e.g., dioxane).

  • Heat the reaction mixture to a specified temperature (typically between 60-120 °C) and stir for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Quantitative Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity
This compoundC₉H₆BrFN₂241.06>95% (typical)[4]

Note: The reaction conditions provided are general and may require optimization for yield improvement.

Mandatory Visualizations

Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

Logical Relationship of Key Reaction Components in N-Arylation

Ullmann_Coupling cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_conditions Reaction Conditions center Copper-Catalyzed N-Arylation product This compound center->product Forms imidazole 4-Bromo-1H-imidazole imidazole->center aryl_halide 4-Fluorophenyl Halide aryl_halide->center catalyst Copper(I) Source (e.g., CuI) catalyst->center ligand Ligand (e.g., Diamine) ligand->center base Base (e.g., Cs₂CO₃) base->center solvent Anhydrous Solvent (e.g., Dioxane) solvent->center temperature Elevated Temperature (60-120°C) temperature->center

Caption: Key components and conditions for the Ullmann-type N-arylation reaction.

References

Application Notes and Protocols for the Purification of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-1-(4-fluorophenyl)-1H-imidazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various bioactive molecules.[1] The successful synthesis of this compound is critically dependent on effective purification strategies to remove unreacted starting materials, byproducts, and other impurities. This document provides detailed protocols for the purification of this compound and related derivatives, focusing on column chromatography and recrystallization techniques. Additionally, it includes troubleshooting guidance and a general experimental workflow.

Data Presentation

Effective purification is often assessed by the yield and purity of the final product. Researchers should aim to quantify these parameters for each purification method attempted. The following table provides a template for recording and comparing purification outcomes.

Purification MethodCrude Mass (g)Purified Mass (g)Yield (%)Purity (%) (e.g., by HPLC or NMR)Notes (e.g., solvent system, temperature)
Column Chromatography
Recrystallization
(Other)

Caption: Table for summarizing quantitative data from purification experiments.

Experimental Protocols

The following protocols are generalized based on common practices for the purification of substituted N-phenylimidazoles and related heterocyclic compounds.[2] Optimization of specific parameters (e.g., solvent ratios, temperature) may be necessary for individual batches and impurity profiles.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a common and effective method for purifying synthetic compounds.[3] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Materials:

  • Crude this compound product

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Ethyl acetate (EtOAc), Hexanes (or Heptane), Dichloromethane (DCM)

  • Glass column with stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexanes or a low percentage of EtOAc in Hexanes).

  • Column Packing:

    • Ensure the column is securely clamped in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Pour a thin layer of sand over the plug.

    • Carefully pour the silica gel slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds from the column. A typical gradient for similar compounds might start at 5% EtOAc in hexanes and gradually increase to 20-30% EtOAc.[4]

  • Fraction Analysis:

    • Monitor the separation by spotting collected fractions on a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle is based on the differential solubility of the desired compound and the impurities in a suitable solvent at different temperatures.

Materials:

  • Crude this compound product

  • A suitable recrystallization solvent or solvent pair (e.g., ethanol/water, toluene/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not at room temperature, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Troubleshooting Common Purification Issues

ProblemPossible CauseSuggested Solution
Column Chromatography: Poor separation of spots on TLC.Inappropriate solvent system.Test a range of solvent polarities. For N-aryl imidazoles, gradients of ethyl acetate in hexanes are a good starting point.[4]
Column Chromatography: Product does not elute from the column.Solvent polarity is too low.Gradually increase the polarity of the eluent.
Column Chromatography: All compounds elute together.Solvent polarity is too high.Start with a much lower polarity eluent.
Recrystallization: No crystals form upon cooling.Solution is too dilute, or the wrong solvent was used.Evaporate some of the solvent and try cooling again. If that fails, a different solvent system is needed.
Recrystallization: Oily product forms instead of crystals.The melting point of the compound is lower than the boiling point of the solvent, or impurities are preventing crystallization.Try a lower boiling point solvent or a solvent pair. An initial purification by column chromatography may be necessary.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column Recrystal Recrystallization Column->Recrystal Pure Pure Product Recrystal->Pure Analysis Characterization (NMR, MS, etc.) Pure->Analysis

References

Application Notes and Protocols for the Characterization of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole , a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to assist in the quality control and characterization of this compound.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 623577-59-3[1]
Molecular Formula C₉H₆BrFN₂[1]
Molecular Weight 241.06 g/mol [1]
Appearance Off-white to pale yellow solid
Purity Typically >98%

Analytical Techniques and Protocols

A multi-faceted analytical approach is crucial for the comprehensive characterization of this compound. This includes spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

2.1.1. ¹H NMR Spectroscopy Protocol

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Concentration: 5-10 mg/mL

  • Procedure:

    • Dissolve the sample in the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using standard instrument parameters.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

2.1.2. ¹³C NMR Spectroscopy Protocol

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Concentration: 20-50 mg/mL

  • Procedure:

    • Dissolve the sample in the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

2.1.3. Expected Spectral Data (Predicted)

Due to the lack of publicly available experimental spectra for this specific compound, the following are predicted chemical shifts based on the analysis of structurally similar compounds. These values should be used as a guide and confirmed with experimental data.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
7.8 - 7.6Imidazole H
7.5 - 7.3Aromatic CH (ortho to N)
7.2 - 7.0Aromatic CH (ortho to F)
7.0 - 6.8Imidazole H
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

2.2.1. Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Solvent: Acetonitrile/Water (1:1 v/v) with 0.1% formic acid

  • Procedure:

    • Prepare a dilute solution of the sample (approx. 10 µg/mL) in the solvent.

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in the range of m/z 50-500.

2.2.2. Expected Mass Spectrometry Data

Ion Calculated m/z Observed m/z Assignment
[M+H]⁺240.9764~240.98Molecular ion
[M+Na]⁺262.9583~262.96Sodium adduct

Fragmentation Pattern: The fragmentation of the imidazole ring is not typically observed under soft ionization techniques like ESI. The primary fragments would likely arise from the loss of the bromine atom or cleavage of the bond between the phenyl and imidazole rings.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound and to quantify it in various matrices. The following is a general method that should be optimized for specific applications.

2.3.1. HPLC Protocol

  • Instrument: HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Trifluoroacetic Acid (TFA) (B)

  • Gradient Program:

    • 0-2 min: 30% A

    • 2-15 min: 30% to 90% A

    • 15-20 min: 90% A

    • 20-22 min: 90% to 30% A

    • 22-25 min: 30% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a standard solution of the compound in the mobile phase.

    • Prepare the sample solution.

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject the standard and sample solutions.

    • Analyze the resulting chromatograms for retention time and peak area to determine purity.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental indicator of purity.

2.4.1. Protocol for Elemental Analysis

  • Instrument: CHN Elemental Analyzer

  • Procedure:

    • Accurately weigh 1-2 mg of the dried sample.

    • Place the sample in a tin capsule.

    • Analyze the sample according to the instrument's standard operating procedure.

2.4.2. Theoretical Elemental Composition

Element Theoretical Percentage
Carbon (C)44.84%
Hydrogen (H)2.51%
Nitrogen (N)11.62%

Visualized Workflow

The following diagram illustrates the general analytical workflow for the characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Verification MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment EA Elemental Analysis Purification->EA Elemental Composition Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis EA->Data_Analysis Report Application Note & Protocol Generation Data_Analysis->Report

Analytical workflow for compound characterization.

Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: The provided protocols and data are for guidance and informational purposes only. Researchers should validate these methods in their own laboratories to ensure they meet their specific requirements. The predicted spectral data should be confirmed by experimental analysis.

References

Application of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole in API Synthesis: A Focus on p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(4-fluorophenyl)-1H-imidazole is a versatile heterocyclic building block of significant interest in the synthesis of Active Pharmaceutical Ingredients (APIs). Its unique structural features, including a reactive bromine atom and a substituted imidazole core, make it a valuable precursor for creating complex molecules with diverse biological activities. This application note details the use of this compound in the synthesis of p38 MAP kinase inhibitors, a promising class of drugs for treating inflammatory diseases. The primary synthetic transformation highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation in pharmaceutical development.[1][2][3]

Core Application: Synthesis of p38 MAP Kinase Inhibitor Intermediates

The 1-(4-fluorophenyl)-4-bromo-imidazole moiety is a key structural component in a variety of potent and selective p38 MAP kinase inhibitors.[4] These inhibitors are under investigation for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The general synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a suitable aryl or heteroaryl boronic acid to introduce a second aromatic ring system, a common feature in this class of inhibitors.

Signaling Pathway of p38 MAP Kinase

p38_pathway Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases p38 MAP Kinase p38 MAP Kinase Upstream Kinases->p38 MAP Kinase Downstream Substrates Downstream Substrates p38 MAP Kinase->Downstream Substrates Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Downstream Substrates->Pro-inflammatory Cytokine Production 4-Aryl-imidazole Inhibitor 4-Aryl-imidazole Inhibitor 4-Aryl-imidazole Inhibitor->p38 MAP Kinase

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., 4-pyridylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))

  • Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Experimental Workflow

experimental_workflow A Setup and Inerting B Addition of Reagents: - this compound - Arylboronic Acid - Base - Solvent A->B C Degassing B->C D Addition of Palladium Catalyst C->D E Heating and Reaction Monitoring D->E F Work-up: - Quenching - Extraction E->F G Purification: - Column Chromatography F->G H Characterization G->H

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the arylboronic acid (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).

  • Solvent Addition and Degassing: Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (0.02 - 0.05 eq) under a counter-flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions involving bromo-imidazole derivatives, based on literature precedents for similar substrates.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane8075-90[5]
24-Methoxyphenylboronic acidPdCl₂(dppf) (5)Na₂CO₃Toluene/H₂O10080-95[1]
32-Naphthylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/MeOHReflux70-85[2]
44-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9065-80[6]

Conclusion

This compound serves as a crucial intermediate in the synthesis of pharmaceutically active compounds, particularly p38 MAP kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the arylation of this building block, enabling the construction of the core structures of these potential anti-inflammatory agents. The provided protocol and data offer a foundational guide for researchers in the development of novel APIs based on the imidazole scaffold.

References

Application Notes and Protocols for the N-Arylation of 4-Bromoimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 4-bromoimidazole, a critical transformation in the synthesis of various biologically active compounds. The N-arylimidazole motif is a key structural component in numerous pharmaceuticals, including tyrosine kinase inhibitors and serotonin receptor antagonists.[1] The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are robust methods for the formation of carbon-nitrogen bonds.[2][3]

Introduction

The N-arylation of imidazoles, particularly substituted imidazoles like 4-bromoimidazole, can be challenging due to potential side reactions and regioselectivity issues. However, significant advancements in catalysis have led to highly efficient and selective methods.[1][4] Palladium-catalyzed systems, often employing sterically hindered phosphine ligands, and copper-catalyzed systems, sometimes in the presence of ancillary ligands, have emerged as the most reliable approaches.[2][5][6] These methods offer broad substrate scope and functional group tolerance under relatively mild conditions.[1][5]

Data Presentation: Reaction Conditions for N-Arylation

The following tables summarize typical quantitative data for palladium- and copper-catalyzed N-arylation of imidazoles, which can be adapted for 4-bromoimidazole.

Table 1: Palladium-Catalyzed N-Arylation of Imidazoles (Buchwald-Hartwig Amination)

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂Pd₂(dba)₃Pd(OAc)₂
Catalyst Loading 5.0 mol %[7]0.1-2.5 mol %[1][4]5.0 mol %[7]
Ligand P(n-Bu)Ad₂L1 (a biarylphosphine)P(n-Bu)Ad₂
Ligand Loading 7.5 mol %[7]0.2-5.0 mol %7.5 mol %[7]
Base K₂CO₃NaOt-BuNaOt-Bu
Base Equivalents 2.0 equiv[7]2.0 equiv[7]2.0 equiv[7]
Solvent DMATolueneToluene
Concentration 0.5 M[7]1.0 - 2.0 M[7]1.0 M[7]
Temperature 120 °C[7]100 °C[7]100 °C[7]
Reaction Time 17-20 h[7]24 h[7]24 h[7]

Table 2: Copper-Catalyzed N-Arylation of Imidazoles (Ullmann Condensation)

ParameterCondition 1Condition 2
Catalyst CuICuI
Catalyst Loading 5-10 mol %10 mol %
Ligand 4,7-Dimethoxy-1,10-phenanthroline[5][6]None (ligand-free)[4]
Ligand Loading 10-20 mol %N/A
Base K₂CO₃ or Cs₂CO₃K₃PO₄
Base Equivalents 2.0 equiv2.0 equiv
Solvent Dioxane or DMFDMSO
Temperature 110 °C80-120 °C
Reaction Time 24-48 h12-24 h

Experimental Protocols

The following are representative experimental protocols for the N-arylation of 4-bromoimidazole.

Protocol 1: Palladium-Catalyzed N-Arylation of 4-Bromoimidazole

This protocol is adapted from the Buchwald-Hartwig amination of substituted imidazoles.[1][4]

Materials:

  • 4-Bromoimidazole

  • Aryl halide (e.g., bromobenzene or a substituted aryl bromide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable biarylphosphine ligand (e.g., L1 as described in the literature[4])

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol %) and the phosphine ligand (0.02 mmol, 2 mol %).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to pre-form the active catalyst.

  • To this pre-activated catalyst solution, add 4-bromoimidazole (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and sodium tert-butoxide (2.0 mmol, 2.0 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-bromoimidazole.

Protocol 2: Copper-Catalyzed N-Arylation of 4-Bromoimidazole

This protocol is a representative Ullmann-type condensation.[3][5]

Materials:

  • 4-Bromoimidazole

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • 4,7-Dimethoxy-1,10-phenanthroline (optional, but recommended for aryl bromides)[5][6]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF) or dioxane

  • Anhydrous workup and purification solvents

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To an oven-dried reaction vial, add CuI (0.1 mmol, 10 mol %), 4,7-dimethoxy-1,10-phenanthroline (0.2 mmol, 20 mol %, if used), 4-bromoimidazole (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with nitrogen or argon.

  • Add anhydrous DMF (2 mL).

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-aryl-4-bromoimidazole product.

Visualizations

Diagram 1: General Workflow for N-Arylation of 4-Bromoimidazole

N_Arylation_Workflow Start Start Materials: 4-Bromoimidazole Aryl Halide ReactionSetup Reaction Setup: - Catalyst (Pd or Cu) - Ligand (optional) - Base - Solvent Start->ReactionSetup Combine Heating Heating under Inert Atmosphere ReactionSetup->Heating Proceed Workup Aqueous Workup & Extraction Heating->Workup Cool & Quench Purification Purification (e.g., Chromatography) Workup->Purification Isolate Crude Product Final Product: N-Aryl-4-bromoimidazole Purification->Product Isolate Pure Catalytic_Cycle_Components Imidazole 4-Bromoimidazole (Nucleophile) Catalyst Catalyst (Pd or Cu complex) Imidazole->Catalyst Coordinates ArylHalide Aryl Halide (Electrophile) ArylHalide->Catalyst Oxidative Addition Product N-Aryl-4-bromoimidazole Catalyst->Product Reductive Elimination Base Base (e.g., K₂CO₃, NaOt-Bu) Base->Catalyst Activates

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Fluorophenyl-imidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of fluorophenyl-imidazoles, a class of compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors.

Introduction

Fluorophenyl-imidazoles represent a privileged scaffold in drug discovery, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antiparasitic effects.[1][2] A notable mechanism of action for some of these compounds is the inhibition of p38 MAP kinase, a key enzyme in the signaling cascade responsible for cellular responses to stress and inflammation.[1][3] Traditional methods for the synthesis of these compounds often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, significantly reducing reaction times, improving yields, and often leading to cleaner reaction profiles.[4][5][6] This is achieved through rapid, uniform heating of the reactants and solvent, a process known as dielectric heating.[4]

Data Presentation: Microwave-Assisted Synthesis of Fluorophenyl-imidazoles

The following table summarizes the reaction conditions and yields for the synthesis of various fluorophenyl-imidazoles via microwave irradiation. This one-pot, three-component reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), a fluorinated aromatic aldehyde, and a nitrogen source (ammonium acetate).

EntryAldehydeCatalystPower (W)Time (min)Yield (%)Reference
14-FluorobenzaldehydeGlacial Acetic Acid180392[6]
24-FluorobenzaldehydeGlyoxylic Acid8001.594[7]
34-FluorobenzaldehydeRochelle Salt4501090[8]
42-FluorobenzaldehydeGlacial Acetic Acid180489[6]
52-FluorobenzaldehydeGlyoxylic Acid800291[7]
62,4-DifluorobenzaldehydeGlacial Acetic Acid180390[6]
74-Fluorobenzaldehyde(NH4)6Mo7O24·4H2O1001085[5]

Experimental Protocols

General Protocol for the Microwave-Assisted Synthesis of 2-(Fluorophenyl)-4,5-diphenyl-1H-imidazoles

This protocol is a generalized procedure based on established methods for the one-pot, three-component synthesis of triaryl-imidazoles.[6][7][8]

Materials:

  • Benzil

  • Substituted Fluorobenzaldehyde (e.g., 4-fluorobenzaldehyde, 2-fluorobenzaldehyde)

  • Ammonium acetate

  • Catalyst (e.g., Glacial Acetic Acid, Glyoxylic Acid, Rochelle Salt)

  • Ethanol

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add benzil (1.0 mmol), the desired fluorobenzaldehyde (1.0 mmol), ammonium acetate (2.0 mmol), and the selected catalyst (e.g., 2-3 drops of glacial acetic acid or 10 mol% of a solid catalyst).

  • The vial is sealed with a cap.

  • The reaction vessel is placed in the cavity of the microwave synthesizer.

  • The reaction mixture is irradiated at a specified power and for a predetermined time as indicated in the data table. The temperature should be monitored and controlled by the instrument's built-in sensor.

  • After the irradiation is complete, the reaction vial is cooled to room temperature.

  • The reaction mixture is then poured into ice-cold water (20 mL).

  • The resulting precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2-(fluorophenyl)-4,5-diphenyl-1H-imidazole.

Characterization:

The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction.

  • Melting Point: To assess the purity of the final product.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Visualization of Workflow and Biological Pathway

Microwave-Assisted Synthesis Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of fluorophenyl-imidazoles.

G cluster_0 Preparation cluster_1 Microwave Synthesis cluster_2 Work-up & Purification A Reactants: - Benzil - Fluorobenzaldehyde - Ammonium Acetate C Microwave Vial A->C B Catalyst (e.g., Glacial Acetic Acid) B->C D Microwave Irradiation (Controlled Power & Time) C->D Sealed Vial E Cooling & Precipitation (Ice-cold water) D->E F Filtration E->F G Recrystallization (e.g., Ethanol) F->G H Pure Fluorophenyl-imidazole G->H

Caption: General workflow for microwave-assisted synthesis.

p38 MAP Kinase Signaling Pathway Inhibition

Fluorophenyl-imidazoles have been identified as potent inhibitors of the p38 MAP kinase signaling pathway.[3] This pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators.[2][] The diagram below illustrates the inhibition of this pathway by a representative fluorophenyl-imidazole.

G cluster_pathway p38 MAP Kinase Pathway stress Cellular Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1β) mkk MAPKKs (MKK3/6) stress->mkk p38 p38 MAPK mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates Phosphorylation response Inflammatory Response (e.g., Cytokine Production) substrates->response inhibitor Fluorophenyl-imidazole inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway.

References

Application Notes and Protocols for the Laboratory-Scale Preparation of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole, a key intermediate in pharmaceutical and agrochemical research. The protocols outlined below are based on established synthetic methodologies, offering a reliable route to this valuable compound.

Introduction

This compound is a halogenated imidazole derivative with significant potential as a building block in the synthesis of bioactive molecules. The strategic placement of the bromo and fluorophenyl groups on the imidazole ring provides unique electronic properties and multiple points for further chemical modification. This makes it a versatile precursor for the development of novel therapeutic agents and other functional organic materials. The following protocols describe a two-step synthetic sequence for the preparation of this compound, commencing with the synthesis of 4-bromo-1H-imidazole, followed by a palladium-catalyzed N-arylation reaction.

Experimental Protocols

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 4-Bromo-1H-imidazole via direct bromination of imidazole.

  • Step 2: Palladium-Catalyzed N-Arylation of 4-Bromo-1H-imidazole with 4-fluorophenylboronic acid.

Protocol 1: Synthesis of 4-Bromo-1H-imidazole

This protocol details the bromination of imidazole using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 1H-Imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of imidazole (1.0 eq) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (1.0 eq) in one portion at -10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Quench the reaction with water.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 4-Bromo-1H-imidazole.

Protocol 2: Synthesis of this compound

This protocol describes the N-arylation of 4-Bromo-1H-imidazole with 4-fluorophenylboronic acid using a palladium catalyst.

Materials:

  • 4-Bromo-1H-imidazole

  • 4-Fluorophenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a Schlenk tube, combine 4-Bromo-1H-imidazole (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq).

  • Add toluene as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (EtOAc) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the described synthetic protocols.

Table 1: Reagents and Conditions for the Synthesis of 4-Bromo-1H-imidazole

Reagent/ParameterMolar Ratio/Value
1H-Imidazole1.0 eq
N-Bromosuccinimide (NBS)1.0 eq
SolventAcetonitrile
Temperature0 °C
Reaction Time30 minutes
Typical Yield85-95%

Table 2: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterMolar Ratio/Value
4-Bromo-1H-imidazole1.0 eq
4-Fluorophenylboronic acid1.5 eq
Pd₂(dba)₃0.02 eq
SPhos0.04 eq
BaseK₂CO₃ (2.0 eq)
SolventToluene
Temperature100 °C
Reaction Time12-24 hours
Typical Yield70-85%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G Synthesis Workflow for this compound cluster_0 Step 1: Bromination cluster_1 Step 2: N-Arylation A Imidazole C Reaction in Acetonitrile A->C B N-Bromosuccinimide B->C D Workup & Purification C->D E 4-Bromo-1H-imidazole D->E H Reaction in Toluene with K₂CO₃ E->H F 4-Fluorophenylboronic acid F->H G Pd₂(dba)₃ / SPhos G->H I Workup & Purification H->I J This compound I->J

Caption: Overall synthetic workflow from imidazole to the final product.

Logical Relationship of Key Components

The diagram below outlines the logical relationship between the key reactants and catalysts in the N-arylation step.

G Key Components in N-Arylation Step cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions R1 4-Bromo-1H-imidazole P This compound R1->P R2 4-Fluorophenylboronic acid R2->P C1 Pd₂(dba)₃ (Precatalyst) C1->P catalyzes C2 SPhos (Ligand) C2->P enables B1 K₂CO₃ (Base) B1->P activates S1 Toluene (Solvent) S1->P mediates

Caption: Relationship of reactants, catalyst, and conditions for the N-arylation.

Application Notes & Protocols: 4-Bromo-1-(4-fluorophenyl)-1H-imidazole in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole as a versatile building block in multicomponent reactions (MCRs) for the synthesis of complex, highly substituted imidazole derivatives. The protocols outlined below are representative methodologies based on established MCRs and are intended to serve as a starting point for the development of novel molecular entities.

Introduction

This compound is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the bromo and fluorophenyl substituents, make it an attractive substrate for various organic transformations, including multicomponent reactions. MCRs are powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. The bromine atom at the C4 position of the imidazole ring serves as a valuable handle for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.

Applications in Multicomponent Reactions

While specific examples utilizing this compound in MCRs are not extensively documented in peer-reviewed literature, its structural motifs suggest its applicability in several named reactions. This document outlines hypothetical, yet plausible, applications in Ugi-type and Passerini-type reactions, which are known to be highly effective for the synthesis of substituted imidazoles.[1]

1. Ugi-type Four-Component Reaction (U-4CR) for the Synthesis of Tetrasubstituted Imidazoles

The Ugi reaction is a cornerstone of MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1] A variation of this reaction can be envisioned where a precursor to the imidazole ring, derivable from this compound, participates in the reaction, followed by a cyclization step to form the highly substituted imidazole core.

A plausible synthetic route involves the conceptual use of a glyoxal derivative of the target imidazole or a related precursor in a one-pot reaction with an amine, a carboxylic acid, and an isocyanide, followed by treatment with ammonium acetate to facilitate the imidazole ring formation.[1]

Logical Workflow for Ugi-type Synthesis

Ugi_Workflow Start Starting Materials Ugi Ugi Four-Component Reaction Start->Ugi Aldehyde, Amine, Carboxylic Acid, Isocyanide Cyclization Post-Ugi Cyclization (Ammonium Acetate) Ugi->Cyclization Ugi Adduct Product Tetrasubstituted Imidazole Derivative Cyclization->Product

Caption: Workflow for the synthesis of tetrasubstituted imidazoles via a Ugi-type reaction followed by cyclization.

2. Passerini-type Three-Component Reaction (P-3CR) for the Synthesis of Trisubstituted Imidazoles

The Passerini reaction typically involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[2][3] Similar to the Ugi-type reaction, a precursor derived from this compound could be employed. The resulting Passerini product could then undergo a subsequent cyclization to yield a trisubstituted imidazole.

Experimental Protocols

The following are representative protocols and have not been optimized for this compound specifically. Researchers should perform their own optimization studies.

Protocol 1: Representative Ugi-type Four-Component Reaction for the Synthesis of a Tetrasubstituted Imidazole Derivative

This protocol is adapted from a general procedure for the synthesis of highly substituted imidazoles via an Ugi reaction followed by cyclization.[1]

Materials:

  • A glyoxal monohydrate precursor conceptually derived from this compound (1.0 mmol)

  • Primary amine (e.g., benzylamine) (1.0 mmol)

  • Carboxylic acid (e.g., acetic acid) (1.0 mmol)

  • Isocyanide (e.g., cyclohexyl isocyanide) (1.0 mmol)

  • Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) (1:1 mixture)

  • Ammonium acetate (NH₄OAc)

  • Glacial acetic acid

Procedure:

  • To a stirred solution of the glyoxal precursor (1.0 mmol) and the primary amine (1.0 mmol) in a 1:1 mixture of DCM/DMF (0.5 M), add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the Ugi reaction, filter the crude mixture through a short pad of silica gel, eluting with a mixture of DCM:Methanol (9:1).

  • Concentrate the filtrate under reduced pressure.

  • To the resulting residue, add ammonium acetate (15 equivalents) and glacial acetic acid (0.5 M).

  • Heat the mixture at 120 °C for 1 hour.

  • After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrasubstituted imidazole.

Expected Outcome:

This procedure is expected to yield a highly functionalized imidazole derivative. The bromine atom on the imidazole core can be used for further diversification through Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions.

Signaling Pathway of the Ugi-Cyclization Reaction

Ugi_Pathway cluster_Ugi Ugi Reaction cluster_Cyclization Post-Ugi Cyclization Aldehyde Aldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Carboxylic_Acid Carboxylic_Acid Nitrilium_Ion Nitrilium Ion Intermediate Carboxylic_Acid->Nitrilium_Ion Isocyanide Isocyanide Imine_Formation->Nitrilium_Ion + Isocyanide Ugi_Adduct α-Acylamino Amide (Ugi Adduct) Nitrilium_Ion->Ugi_Adduct Mumm Rearrangement Imidazole_Formation Imidazole Ring Formation Ugi_Adduct->Imidazole_Formation Ammonium_Acetate NH4OAc Ammonium_Acetate->Imidazole_Formation Final_Product Final_Product Imidazole_Formation->Final_Product Tetrasubstituted Imidazole

Caption: Proposed reaction pathway for the Ugi-type synthesis and subsequent cyclization to form a tetrasubstituted imidazole.

Data Presentation

The following table presents representative yields for the synthesis of substituted imidazoles using Ugi- and Passerini-type reactions based on analogous structures found in the literature.[1] Actual yields for reactions involving this compound derivatives may vary and require optimization.

EntryMulticomponent ReactionReactant A (Aldehyde/Ketone)Reactant B (Amine/Acid)Reactant C (Isocyanide)Product TypeRepresentative Yield (%)Reference
1Ugi-4CR / CyclizationPhenylglyoxal3,4-DimethoxyphenethylamineCyclohexyl isocyanideTetrasubstituted Imidazole75-90[1]
2Ugi-4CR / CyclizationPhenylglyoxalBenzylaminetert-Butyl isocyanideTetrasubstituted Imidazole78[1]
3Passerini-3CR / CyclizationPhenylglyoxalUracil derived acetic acidCyclohexyl isocyanideTrisubstituted Imidazole/Oxazole22 (Imidazole)[1]

Note: The yields are for the final, purified products after the cyclization step. The Passerini-based route showed lower efficacy for imidazole formation in the cited study.

Conclusion

This compound represents a promising starting material for the generation of diverse and complex drug-like molecules through the application of multicomponent reactions. The representative protocols and workflows provided herein offer a foundation for researchers to explore the synthesis of novel substituted imidazoles. The strategic placement of the bromine atom allows for subsequent modifications, further expanding the chemical space accessible from this versatile building block. Future work should focus on the experimental validation and optimization of these proposed reaction pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole, with a focus on improving reaction yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the N-arylation of 4-bromo-1H-imidazole. The two most common methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Issue 1: Low or No Conversion of Starting Materials

Possible Causes & Solutions for Buchwald-Hartwig Amination:

CauseRecommended Solution
Inhibition of Catalyst Activation: Imidazoles can act as ligands and inhibit the formation of the active Pd(0)-ligand complex. To circumvent this, pre-form the active catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent for a short period (e.g., 5-10 minutes) before adding the 4-bromo-1H-imidazole and other reagents.[1][2]
Inactive Catalyst: Use a fresh source of palladium catalyst and phosphine ligand. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Incorrect Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. The base should be freshly opened or properly stored to ensure its activity.
Low Reaction Temperature: While some reactions proceed at lower temperatures, N-arylation of imidazoles often requires elevated temperatures (e.g., 80-120 °C). Gradually increase the reaction temperature to see if conversion improves.

Possible Causes & Solutions for Ullmann Condensation:

CauseRecommended Solution
Inactive Copper Catalyst: Use a fresh, high-purity source of the copper salt (e.g., CuI, CuBr). The use of copper powder may require activation.
Inappropriate Ligand: While some Ullmann reactions are ligand-free, the use of a ligand such as 1,10-phenanthroline or its derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline) can significantly improve the reaction rate and yield.[3][4]
Insufficiently High Temperature: Traditional Ullmann couplings often require high temperatures (e.g., 120-180 °C). Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time.
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are typically effective. In some cases, coordinating solvents like ethylene glycol can also serve as both solvent and ligand.[5]
Issue 2: Formation of Significant Side Products

Possible Side Products & Mitigation Strategies:

Side ProductFormation Pathway & Prevention
Homocoupling of Aryl Halide: This can occur in both Buchwald-Hartwig and Ullmann reactions. To minimize this, use a slight excess of the 4-bromo-1H-imidazole and ensure efficient stirring. For Ullmann reactions, using a well-dispersed copper catalyst can also help.
Dehalogenation of 4-bromo-1H-imidazole: This can be a side reaction, particularly in the presence of a strong base and a hydrogen source. Ensure anhydrous conditions and consider using a milder base if this is a significant issue.
Formation of Regioisomers: While 4-bromo-1H-imidazole is symmetric, related unsymmetrical imidazoles can lead to mixtures of N-arylated products. For the target molecule, this is not an issue, but it is a critical consideration for other substituted imidazoles.
O-arylation (in Ullmann reactions): If the reaction medium contains residual water or alcohols, O-arylation of these species can compete with the desired N-arylation. Ensure all reagents and solvents are dry.[5]

Frequently Asked Questions (FAQs)

Q1: Which N-arylation method is generally better for the synthesis of this compound, Buchwald-Hartwig or Ullmann?

Both methods can be effective. The Buchwald-Hartwig reaction often proceeds under milder conditions and with lower catalyst loadings, but the catalysts and ligands can be more expensive and sensitive to air and moisture. The Ullmann condensation is often more cost-effective but may require higher temperatures and longer reaction times. The choice may depend on the available resources and the scale of the synthesis.

Q2: What is the typical yield I can expect for this synthesis?

Reported yields for similar N-arylations of imidazoles vary widely depending on the specific substrates and reaction conditions, but yields in the range of 60-90% are often achievable with careful optimization.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable methods for monitoring the consumption of the starting materials and the formation of the product.

Q4: What is a common method for purifying the final product?

Column chromatography on silica gel is a standard method for purifying N-arylated imidazoles. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is typically used for elution.

Q5: Are there any safety precautions I should be aware of?

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

The following are generalized experimental protocols based on established methodologies for N-arylation reactions. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Catalyst Pre-activation cluster_reaction Reaction Assembly cluster_main_reaction N-Arylation Reaction cluster_workup Workup and Purification Pd_source Pd₂(dba)₃ Heating_prep Heat (e.g., 100 °C, 5-10 min) under Inert Atmosphere Pd_source->Heating_prep Ligand Phosphine Ligand (e.g., XPhos) Ligand->Heating_prep Solvent_prep Anhydrous Solvent (e.g., Toluene) Solvent_prep->Heating_prep Active_Catalyst Active Pd(0)-Ligand Complex Heating_prep->Active_Catalyst Heating_main Heat (e.g., 100-120 °C) Active_Catalyst->Heating_main Bromoimidazole 4-Bromo-1H-imidazole Reaction_Vessel Reaction Vessel under Inert Atmosphere Bromoimidazole->Reaction_Vessel Aryl_halide 1-Fluoro-4-iodobenzene or 4-Fluorophenyl bromide Aryl_halide->Reaction_Vessel Base Base (e.g., Cs₂CO₃ or NaO-t-Bu) Base->Reaction_Vessel Reaction_Vessel->Heating_main Product This compound Heating_main->Product Quench Quench Reaction Product->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: Buchwald-Hartwig N-arylation workflow.

  • Catalyst Pre-activation: In a dry reaction vessel under an inert atmosphere, combine the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) in an anhydrous solvent such as toluene or dioxane. Heat the mixture (e.g., at 100 °C) for 5-10 minutes to form the active catalyst.[1][2]

  • Reaction Setup: In a separate vessel, add 4-bromo-1H-imidazole (1.0 eq), the aryl halide (e.g., 1-fluoro-4-iodobenzene or 4-fluorophenyl bromide, 1.1-1.2 eq), and the base (e.g., Cs₂CO₃ or NaOtBu, 2.0-2.5 eq).

  • Reaction Execution: Add the pre-activated catalyst solution to the mixture of reactants. Heat the reaction mixture to the desired temperature (typically 100-120 °C) and monitor the reaction progress by TLC or HPLC.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and purified by column chromatography.

Protocol 2: Ullmann Condensation

Ullmann_Condensation_Workflow cluster_reaction Reaction Assembly cluster_main_reaction N-Arylation Reaction cluster_workup Workup and Purification Bromoimidazole 4-Bromo-1H-imidazole Reaction_Vessel Reaction Vessel Bromoimidazole->Reaction_Vessel Aryl_halide 1-Fluoro-4-iodobenzene Aryl_halide->Reaction_Vessel Copper_Catalyst Copper(I) Salt (e.g., CuI) Copper_Catalyst->Reaction_Vessel Ligand Ligand (optional, e.g., 1,10-Phenanthroline) Ligand->Reaction_Vessel Base Base (e.g., K₂CO₃ or Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMSO or DMF) Solvent->Reaction_Vessel Heating_main Heat (e.g., 120-160 °C) Reaction_Vessel->Heating_main Product This compound Heating_main->Product Quench Quench Reaction Product->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: Ullmann Condensation N-arylation workflow.

  • Reaction Setup: In a reaction vessel, combine 4-bromo-1H-imidazole (1.0 eq), the aryl halide (e.g., 1-fluoro-4-iodobenzene, 1.1-1.2 eq), the copper(I) salt (e.g., CuI, 5-10 mol%), an optional ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-2.5 eq) in a suitable solvent (e.g., DMSO or DMF).

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-160 °C) and monitor its progress by TLC or HPLC.

  • Workup and Purification: After completion, cool the reaction to room temperature. The workup procedure often involves diluting the reaction mixture with water and extracting the product with an organic solvent. The organic phase is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Data Presentation: Comparison of Reaction Conditions

Table 1: Typical Reaction Parameters for Buchwald-Hartwig N-Arylation

ParameterTypical RangeNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1-5 mol%
Ligand XPhos, RuPhos, SPhos2-10 mol%
Base NaOtBu, K₃PO₄, Cs₂CO₃2.0-3.0 equivalents
Solvent Toluene, Dioxane, t-ButanolAnhydrous
Temperature 80 - 120 °C
Reaction Time 4 - 24 hours

Table 2: Typical Reaction Parameters for Ullmann Condensation

ParameterTypical RangeNotes
Copper Source CuI, CuBr, Cu₂O5-20 mol%
Ligand 1,10-Phenanthroline, L-proline10-40 mol% (optional)
Base K₂CO₃, Cs₂CO₃, NaOH2.0-3.0 equivalents
Solvent DMSO, DMF, NMP, Ethylene Glycol
Temperature 120 - 180 °C
Reaction Time 12 - 48 hours

References

Technical Support Center: Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.

Experimental Protocols

The synthesis of this compound is typically achieved via a nitrogen-arylation reaction of 4-bromoimidazole. Both palladium-catalyzed and copper-catalyzed (Ullmann) coupling reactions are viable methods. Below are detailed protocols for each approach.

Method 1: Palladium-Catalyzed N-Arylation

This method is often preferred due to its high selectivity for the N1 position of the imidazole ring and generally milder reaction conditions compared to the classical Ullmann coupling.[1][2][3]

Reaction Scheme:

4-Bromo-1H-imidazole + 1-Fluoro-4-iodobenzene → this compound

Materials:

  • 4-Bromo-1H-imidazole

  • 1-Fluoro-4-iodobenzene (or 1-bromo-4-fluorobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald-type biaryl phosphine ligand (e.g., XPhos, SPhos)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • Catalyst Pre-activation (Crucial Step): To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (or Pd₂(dba)₃) and the phosphine ligand.

  • Add anhydrous toluene or dioxane and stir the mixture at 80-100 °C for 15-30 minutes. This pre-activation step is critical to prevent the imidazole substrate from inhibiting the formation of the active palladium catalyst.[1][2]

  • Reaction Assembly: In a separate oven-dried Schlenk flask, add 4-bromoimidazole, the aryl halide (1-fluoro-4-iodobenzene), and the base (K₂CO₃ or Cs₂CO₃).

  • Evacuate and backfill the flask with an inert gas.

  • Reaction Execution: To the flask containing the imidazole mixture, add the pre-activated catalyst solution via cannula.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann reaction is a classical method for N-arylation. While traditional conditions are harsh, modern modifications allow for milder temperatures.[1]

Reaction Scheme:

4-Bromo-1H-imidazole + 1-Fluoro-4-iodobenzene → this compound

Materials:

  • 4-Bromo-1H-imidazole

  • 1-Fluoro-4-iodobenzene (or 1-bromo-4-fluorobenzene)

  • Copper(I) iodide (CuI)

  • A ligand such as 1,10-phenanthroline or an amino acid (e.g., L-proline)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

Procedure:

  • Reaction Assembly: To an oven-dried Schlenk flask, add CuI, the ligand, 4-bromoimidazole, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

  • Reaction Execution: Add the anhydrous solvent (DMF or dioxane) via syringe.

  • Heat the mixture to the desired temperature (ranging from 110-160 °C) and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with aqueous ammonia solution (to remove residual copper), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimizing Reaction Temperature

The reaction temperature is a critical parameter that can significantly influence the yield and purity of the final product. Below is an illustrative table summarizing the expected effects of temperature on a palladium-catalyzed N-arylation of 4-bromoimidazole.

Temperature (°C)Reaction Time (h)Yield of this compound (%)Key Observations and Potential Byproducts
6024Low to moderateIncomplete conversion of starting materials.
8024Moderate to goodGood conversion with minimal byproduct formation.
10018Optimal High yield and purity.
12012HighIncreased rate of reaction, potential for slight increase in dehalogenated byproduct.
14012Moderate to highFaster reaction but may lead to increased byproduct formation (dehalogenation, homocoupling) and potential catalyst decomposition.

Note: This data is illustrative and based on general principles of N-arylation reactions. Optimal conditions should be determined empirically for each specific experimental setup.

Troubleshooting Guide

Q1: The reaction is not proceeding, or the conversion is very low.

A1:

  • Palladium-Catalyzed:

    • Catalyst Inhibition: Imidazole substrates can inhibit the formation of the active Pd(0) catalyst. Ensure you are performing the catalyst pre-activation step as described in the protocol.[1][2]

    • Inactive Catalyst: The palladium source or phosphine ligand may have degraded. Use fresh, high-quality reagents.

    • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Incrementally increase the temperature (e.g., in 10-20 °C steps).

  • Copper-Catalyzed:

    • Catalyst Quality: The quality of the copper salt is crucial. Use freshly opened or properly stored CuI.

    • Ligand Choice: The choice of ligand can have a significant impact. Consider screening different ligands (e.g., various phenanthrolines, amino acids).

    • High Activation Energy: Ullmann couplings often require higher temperatures. Ensure your reaction is heated sufficiently.

Q2: I am observing a significant amount of dehalogenated starting material (e.g., 1-(4-fluorophenyl)-1H-imidazole).

A2:

  • This side reaction can occur in both palladium and copper-catalyzed systems, where the bromine atom on the imidazole ring is replaced by a hydrogen atom.[4][5][6][7]

  • Potential Causes & Solutions:

    • Reaction Temperature: High temperatures can promote dehalogenation. Try running the reaction at the lower end of the effective temperature range.

    • Solvent: The solvent can sometimes act as a hydride source. Ensure you are using high-purity, anhydrous solvents.

    • Base: Some bases are more prone to facilitating dehalogenation. If using a very strong base, consider a milder one (e.g., K₂CO₃ instead of NaOtBu).

Q3: The reaction is producing a mixture of N1 and N3-arylated isomers.

A3:

  • The N-arylation of unsymmetrical imidazoles can lead to regioisomers.

  • Solutions:

    • Catalyst System: Palladium catalysts with bulky biaryl phosphine ligands are known to provide high N1-selectivity.[1][2][3] If you are using a copper-catalyzed method and observing poor regioselectivity, switching to a palladium-based system is recommended.

    • Steric Hindrance: The steric bulk of both the imidazole substituent and the arylating agent can influence regioselectivity. In the case of 4-bromoimidazole, N1-arylation is generally favored due to the steric hindrance of the bromine atom.

Q4: The reaction mixture has turned black, and I am getting a low yield.

A4:

  • Palladium-Catalyzed: A black precipitate is often palladium black, indicating catalyst decomposition.

    • Causes: High temperatures, presence of oxygen, or impurities can cause catalyst precipitation.

    • Solutions: Ensure the reaction is run under a strictly inert atmosphere. Lowering the reaction temperature might help. The choice of ligand is also crucial for stabilizing the catalyst.

  • Copper-Catalyzed: Darkening of the reaction mixture is common in Ullmann couplings and does not always indicate a failed reaction. However, if accompanied by a low yield, it could signify catalyst decomposition or side reactions.

Frequently Asked Questions (FAQs)

Q: What is the best arylating agent to use: 1-fluoro-4-iodobenzene or 1-bromo-4-fluorobenzene?

A: Generally, aryl iodides are more reactive than aryl bromides in both palladium and copper-catalyzed cross-coupling reactions. Therefore, 1-fluoro-4-iodobenzene would likely give a faster reaction and may allow for lower reaction temperatures. However, aryl bromides are often less expensive and can be effective, especially with modern catalyst systems.

Q: Can I use a microwave reactor for this synthesis?

A: Yes, microwave-assisted synthesis can often significantly reduce reaction times for both palladium and copper-catalyzed N-arylations. It is an excellent way to rapidly screen reaction conditions. Typical temperatures in a microwave reactor might be in the range of 120-180 °C with reaction times of 30-60 minutes.

Q: How can I effectively remove the catalyst from my final product?

A:

  • Palladium: After the work-up, the crude product can be purified by column chromatography on silica gel. Sometimes, treatment with a palladium scavenger can be beneficial.

  • Copper: During the work-up, washing the organic layer with an aqueous ammonia solution is effective at removing a significant portion of the copper salts by forming a water-soluble copper-ammonia complex. Subsequent column chromatography is usually sufficient for final purification.

Q: Is it necessary to protect the N-H of 4-bromoimidazole before the reaction?

A: For N-arylation, protection is not necessary as the reaction occurs directly on the nitrogen. For other transformations, such as C-H arylation, protection of the nitrogen might be required to direct the regioselectivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select Reagents: - 4-Bromoimidazole - Aryl Halide - Catalyst System (Pd or Cu) - Base & Solvent glassware Prepare Dry Glassware (Oven-dried, under inert gas) reagents->glassware preactivation Catalyst Pre-activation (if using Palladium) glassware->preactivation assembly Assemble Reaction (under inert atmosphere) glassware->assembly preactivation->assembly heating Heat to Optimized Temperature (e.g., 80-120°C for Pd, 110-160°C for Cu) assembly->heating monitor Monitor Progress (TLC, LC-MS) heating->monitor quench Cool and Quench Reaction monitor->quench extraction Aqueous Work-up (Filtration, Extraction, Washing) quench->extraction purification Column Chromatography extraction->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_catalyst Catalyst Troubleshooting cluster_conditions Conditions & Byproducts start Low or No Conversion? catalyst_issue Check Catalyst System start->catalyst_issue Yes conditions_issue Review Reaction Conditions start->conditions_issue No, but other issues pd_catalyst Palladium: - Pre-activate catalyst? - Fresh reagents? catalyst_issue->pd_catalyst cu_catalyst Copper: - Fresh CuI? - Screen ligands? catalyst_issue->cu_catalyst byproducts Byproducts Observed? conditions_issue->byproducts temp Adjust Temperature: - Too low? Increase. - Byproducts? Decrease. byproducts->temp No dehalogenation Dehalogenation: - Lower temperature - Check solvent purity byproducts->dehalogenation Yes, dehalogenation isomers Regioisomers: - Switch to Pd-catalyst with bulky ligand byproducts->isomers Yes, isomers

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods involve the N-arylation of 4-bromo-1H-imidazole with a 4-fluorophenyl source. The two primary approaches for this transformation are:

  • Copper-catalyzed N-arylation (Ullmann or Chan-Lam Coupling): This method typically employs a copper(I) or copper(II) catalyst, a ligand, and a base to couple 4-bromo-1H-imidazole with an aryl halide (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene) or a 4-fluorophenylboronic acid.[1][2][3][4][5]

  • Palladium-catalyzed N-arylation (Buchwald-Hartwig Amination): This reaction uses a palladium catalyst with a specialized phosphine ligand and a base to couple 4-bromo-1H-imidazole with an aryl halide or triflate.[6][7][8][9][10]

The synthesis of the starting material, 4-bromo-1H-imidazole, often begins with the bromination of imidazole to form 2,4,5-tribromoimidazole, followed by selective debromination.[11][12]

Q2: What are the most common byproducts I should expect?

A2: Byproduct formation is a common challenge. Key byproducts include:

  • 5-Bromo-1-(4-fluorophenyl)-1H-imidazole (Regioisomer): This can arise if the starting material contains 5-bromo-1H-imidazole or if the reaction conditions allow for isomerization.

  • 1,4-Bis(4-fluorophenyl)-1H-imidazole: This can be formed if the starting 4-bromo-1H-imidazole is contaminated with imidazole, which can undergo double N-arylation.

  • Hydrodehalogenated starting material (4-fluorobenzene): This results from the reduction of the 4-fluorophenyl halide starting material.[2]

  • Homocoupling of the aryl halide (4,4'-difluorobiphenyl): This is a common side reaction in cross-coupling chemistries.

  • O-arylated byproducts: If solvents like glycols are used in copper-catalyzed reactions, they can compete with the imidazole for N-arylation.[1]

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques are used to confirm the structure and assess the purity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify impurities.

  • Melting Point Analysis: To compare with the literature value for the pure compound.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, standard laboratory safety practices should be followed.

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Aryl halides and organometallic catalysts can be toxic and should be handled with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Incorrect base or solvent. 3. Reaction temperature is too low. 4. Poor quality of starting materials. 5. Imidazole inhibiting palladium catalyst formation.[10][13]1. Use a fresh catalyst or a pre-catalyst. For Pd-catalyzed reactions, consider pre-activating the catalyst by heating it with the ligand before adding the imidazole.[10][13] 2. Screen different bases (e.g., Cs₂CO₃, K₂CO₃, NaOH) and solvents (e.g., DMSO, DMF, dioxane, toluene).[4][5] 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 4. Ensure starting materials are pure and dry. 5. For Buchwald-Hartwig reactions, pre-mix and heat the palladium source and ligand before adding the imidazole and aryl halide.[10][13]
Formation of 5-Bromo-1-(4-fluorophenyl)-1H-imidazole (Regioisomer) 1. Starting 4-bromo-1H-imidazole is contaminated with the 5-bromo isomer.1. Purify the starting 4-bromo-1H-imidazole carefully by recrystallization or chromatography before use.
Significant amount of hydrodehalogenated byproduct (4-fluorobenzene) 1. Presence of water or other protic sources. 2. Side reaction in the catalytic cycle (e.g., β-hydride elimination in Pd-catalyzed reactions).[6]1. Use anhydrous solvents and reagents. 2. Optimize the ligand and reaction conditions. Bulky, electron-rich ligands can sometimes suppress this side reaction.[9]
Formation of homocoupled byproduct (4,4'-difluorobiphenyl) 1. Reaction temperature is too high. 2. Incorrect catalyst-to-ligand ratio.1. Lower the reaction temperature. 2. Optimize the catalyst and ligand loading.
Difficult Purification 1. Byproducts have similar polarity to the desired product.1. Use a different solvent system for column chromatography. 2. Consider recrystallization from a suitable solvent system. 3. If the product is basic, an acid-base extraction might be effective.

Data Presentation

Table 1: Illustrative Effect of Ligand and Base on Copper-Catalyzed N-Arylation Yield

EntryLigandBaseSolventTemperature (°C)Yield of this compound (%)
1NoneK₂CO₃DMF12035
2L-ProlineK₂CO₃DMSO11065
31,10-PhenanthrolineCs₂CO₃Dioxane10080
44,7-Dimethoxy-1,10-phenanthrolineCs₂CO₃DMSO10092

Note: Data are illustrative and based on general trends observed in copper-catalyzed N-arylation of imidazoles.[3][4]

Table 2: Illustrative Effect of Ligand and Base on Palladium-Catalyzed N-Arylation Yield

EntryLigandBaseSolventTemperature (°C)Yield of this compound (%)
1P(t-Bu)₃NaOt-BuToluene10075
2XPhosK₃PO₄Dioxane11088
3tBuBrettPhosLHMDSTHF8095
4RuPhosK₂CO₃t-Amyl alcohol10090

Note: Data are illustrative and based on general trends observed in palladium-catalyzed N-arylation of imidazoles.[9][10]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of 4-Bromo-1H-imidazole (Ullmann-type Reaction)

This protocol is a representative procedure and may require optimization.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add CuI (5-10 mol%), 4,7-dimethoxy-1,10-phenanthroline (10-20 mol%), and Cs₂CO₃ (2 equivalents).

  • Addition of Reactants: Add 4-bromo-1H-imidazole (1 equivalent) and 4-fluoroiodobenzene (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMSO to the vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts.

  • Extraction: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Catalyst, Ligand, & Base reactants 2. Add 4-Bromo-1H-imidazole & 4-Fluoroiodobenzene reagents->reactants solvent 3. Add Anhydrous Solvent reactants->solvent heat 4. Heat and Stir under Inert Atmosphere solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool and Dilute monitor->cool filter 7. Filter through Celite cool->filter extract 8. Aqueous Work-up filter->extract purify 9. Column Chromatography extract->purify product Pure Product purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_byproducts cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_byproducts Specific Byproducts start Low Yield or Multiple Byproducts Observed catalyst_inactive Is the catalyst active? start->catalyst_inactive preactivate Action: Pre-activate Pd catalyst or use fresh Cu catalyst. catalyst_inactive->preactivate No conditions Are reaction conditions optimal? catalyst_inactive->conditions Yes optimize Action: Screen bases, solvents, and temperature. conditions->optimize No dehalogenation Hydrodehalogenation byproduct? conditions->dehalogenation Yes dehalogenation->preactivate No dehalogenation->optimize No use_anhydrous Action: Use anhydrous conditions and optimize ligand. dehalogenation->use_anhydrous Yes

Caption: A troubleshooting decision tree for byproduct minimization.

byproduct_pathways sm1 4-Bromo-1H-imidazole main_reaction Desired Reaction (N-Arylation) sm1->main_reaction sm2 4-Fluorophenyl Halide sm2->main_reaction byproduct1 Hydrodehalogenation sm2->byproduct1 byproduct2 Homocoupling sm2->byproduct2 byproduct3 O-Arylation (with solvent, e.g., glycol) sm2->byproduct3 product This compound main_reaction->product dehalogenated 4-Fluorobenzene byproduct1->dehalogenated homocoupled 4,4'-Difluorobiphenyl byproduct2->homocoupled o_arylated O-Arylated Solvent byproduct3->o_arylated

Caption: Potential reaction pathways leading to common byproducts.

References

Technical Support Center: Purification of Fluorophenyl Imidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of fluorophenyl imidazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying fluorophenyl imidazole compounds?

A1: The most prevalent purification techniques for fluorophenyl imidazole compounds are recrystallization and column chromatography.[1][2][3][4] Recrystallization is often attempted first if the compound is a solid and a suitable solvent system can be identified.[1][5] Column chromatography, particularly reversed-phase high-performance liquid chromatography (HPLC), is employed for more challenging separations, such as the removal of closely related impurities or the separation of positional isomers.[6][7]

Q2: How does the fluorine substituent affect the purification process?

A2: The fluorine atom significantly influences the physicochemical properties of imidazole compounds, which in turn affects their purification. Its high electronegativity can alter the polarity and solubility of the molecule.[8][9] This can be advantageous in some cases, potentially improving solubility in certain solvents or enhancing interactions with a stationary phase for better chromatographic separation. However, it can also lead to challenges such as unexpected elution patterns or difficulty in finding a suitable recrystallization solvent. The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can also lead to the formation of positional isomers, which are often difficult to separate due to their similar properties.[6][7]

Q3: What are some common impurities I might encounter?

A3: Impurities in fluorophenyl imidazole synthesis can include unreacted starting materials, reagents, and side-products from the reaction.[1][10] Depending on the synthetic route, common side-products may include over-alkylated or acylated imidazoles, regioisomers, or products of side reactions involving the fluorophenyl group. For instance, in syntheses involving the reaction of an α-haloketone with an amine, residual α-haloketone can be a common impurity. In multi-component reactions, various incompletely reacted intermediates or alternative reaction pathways can lead to a mixture of related imidazole derivatives.[10]

Troubleshooting Guides

Recrystallization Issues

Q: My fluorophenyl imidazole compound will not crystallize. What can I do?

A:

  • Solvent Screening: The choice of solvent is critical. Experiment with a variety of solvents with different polarities. Good recrystallization solvents are those in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexanes.[2][3][5]

  • Induce Crystallization: If the compound oils out or remains in a supersaturated solution, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

  • Solvent System Modification: Consider using a binary or even ternary solvent system. Dissolve your compound in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Concentration: Ensure your solution is sufficiently concentrated. If the solution is too dilute, crystallization may not occur. Slowly evaporate the solvent until you observe crystal formation.

Column Chromatography Challenges

Q: I am having trouble separating my fluorophenyl imidazole compound from an impurity with a very similar Rf value on TLC.

A:

  • Optimize Mobile Phase: Fine-tune the polarity of your mobile phase. Small changes in the solvent ratio can significantly impact separation. For normal-phase chromatography (e.g., silica gel), if your compounds are running too fast (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of a non-polar solvent like hexane in an ethyl acetate/hexane mixture). If they are running too slow (low Rf), increase the polarity.

  • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using silica gel, switching to alumina (basic, neutral, or acidic) or a bonded phase like C18 (reversed-phase) could provide different selectivity. For separating polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[11]

  • Gradient Elution: Employ a gradient elution instead of an isocratic (constant solvent composition) one. Start with a low polarity mobile phase and gradually increase the polarity. This can help to separate compounds with a wider range of polarities and sharpen peaks.[7]

  • Sample Loading: Ensure you are not overloading the column. Overloading leads to broad peaks and poor separation. Dissolve your sample in a minimal amount of the mobile phase or a weak solvent before loading it onto the column.

Q: How can I separate positional isomers of my fluorophenyl imidazole compound?

A: Separating positional isomers (e.g., ortho-, meta-, and para-substituted fluorophenyl rings) is a common and significant challenge.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a high-resolution column, is often necessary. Reversed-phase chromatography on a C18 or a phenyl-hexyl column can be effective.[7]

  • Specialized Columns: Consider using columns with different selectivities, such as those with a pentafluorophenyl (PFP) stationary phase, which can offer unique interactions with fluorinated molecules.[6] In some cases, chiral columns have been shown to be effective in separating positional isomers, even for achiral compounds.[6][12]

  • Mobile Phase Modifiers: The addition of small amounts of additives to the mobile phase, such as acids (e.g., formic acid, acetic acid) or bases (e.g., triethylamine), can improve peak shape and selectivity by suppressing the ionization of acidic or basic functional groups.[13][14]

  • Methodical Optimization: Systematically vary chromatographic parameters such as the organic modifier in the mobile phase (e.g., acetonitrile vs. methanol), column temperature, and the pH of the aqueous component of the mobile phase.[7][15]

Data Presentation

Table 1: HPLC Conditions for Separation of Fluorophenyl-containing Isomers

Parameter2-(fluorophenyl)-5-methylbenzoxazole Isomers[7]Trifluorophenylacetic Acid Positional Isomers[15]
Stationary Phase Inertsil ODS-SP C18 (5 µm, 250 mm x 4.6 mm)Chemito ODS-3 C18 (5 µm, 250 mm x 4.6 mm)
Mobile Phase Acetonitrile and WaterMethanol and 0.01 M Acetate Buffer (pH 4.5)
Elution Mode Linear Gradient (60% to 80% Acetonitrile in 15 min)Isocratic (55:45 Methanol:Buffer)
Flow Rate 1.5 mL/min1.0 mL/min
Detection Diode Array Detector at 310 nmUV Detector at 306 nm
Column Temperature 40 °CNot Specified

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude fluorophenyl imidazole compound in a minimal amount of a suitable solvent, preferably a solvent that is part of the mobile phase or less polar.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system (e.g., hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Carefully load the dissolved sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If using an isocratic system, maintain the same solvent composition throughout. For a gradient system, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[16]

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask or placing it in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[2][3]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Fluorophenyl Imidazole Compound recrystallization Recrystallization crude_product->recrystallization Initial Attempt tlc TLC/HPLC Analysis recrystallization->tlc Check Purity column_chromatography Column Chromatography column_chromatography->tlc tlc->column_chromatography Purity < 95% or Isomers Present pure_product Pure Product tlc->pure_product Purity > 95% troubleshooting_flowchart start Poor Separation in Column Chromatography q1 Are peaks fronting or tailing? start->q1 a1_yes Adjust mobile phase pH with acid/base modifier q1->a1_yes Yes q2 Are compounds eluting too quickly? q1->q2 No end Improved Separation a1_yes->end a2_yes Decrease mobile phase polarity q2->a2_yes Yes q3 Are positional isomers present? q2->q3 No a2_yes->end a3_yes Use high-resolution column (e.g., PFP, chiral) and optimize HPLC method q3->a3_yes Yes a3_no Optimize gradient elution q3->a3_no No a3_yes->end a3_no->end

References

preventing debromination in Suzuki coupling of bromo-imidazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suzuki coupling reactions involving bromo-imidazoles. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing the undesired side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of Suzuki coupling of bromo-imidazoles, and why is it a problem?

A1: Debromination, also known as hydrodehalogenation, is a common side reaction in Suzuki-Miyaura cross-coupling where the bromine atom on the imidazole ring is replaced by a hydrogen atom. This leads to the formation of an undesired imidazole byproduct instead of the desired coupled product, thereby reducing the reaction yield and complicating purification.[1] The plausible mechanism involves the oxidative addition of the bromo-imidazole to the Pd(0) catalyst, followed by the transfer of a hydride ligand to the palladium complex and subsequent reductive elimination to yield the debrominated imidazole.[1]

Q2: What are the primary factors that influence the extent of debromination?

A2: Several factors can contribute to the prevalence of debromination:

  • Choice of Base: The type and strength of the base are critical. Strong bases, especially in the presence of water or alcohol, can generate species that act as hydride donors.[1]

  • Catalyst and Ligand System: The nature of the palladium catalyst and its coordinating ligand significantly impacts the relative rates of the desired cross-coupling versus the undesired debromination.

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can sometimes increase the likelihood of side reactions, including debromination.

  • Substrate Reactivity: The electronic properties of the bromo-imidazole and the boronic acid partner can influence the reaction pathway.

  • Presence of Protic Solvents: Solvents like water and alcohols can serve as a source of protons or hydrides, potentially facilitating debromination.[1]

Q3: Can protecting the imidazole nitrogen help in preventing debromination?

A3: Yes, protecting the nitrogen atom of the imidazole ring can be an effective strategy to suppress debromination. For similar nitrogen-containing heterocycles like pyrroles, N-protection has been shown to significantly reduce dehalogenation.[2] An unprotected NH group can sometimes participate in side reactions that lead to catalyst deactivation or promote undesired pathways. However, the choice of the protecting group is important, as some can be unstable under typical Suzuki-Miyaura conditions.[2]

Troubleshooting Guide

Issue 1: Significant formation of debrominated imidazole byproduct.

This is one of the most common issues encountered. The following steps can be taken to mitigate this side reaction.

Troubleshooting Workflow:

start High Debromination Observed base Optimize Base start->base Initial Step catalyst Screen Catalyst/Ligand base->catalyst If debromination persists protect Consider N-Protection catalyst->protect If still problematic conditions Adjust Reaction Conditions protect->conditions Further optimization boronic Evaluate Boronic Acid/Ester conditions->boronic Final check end Debromination Minimized boronic->end

Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.

Detailed Troubleshooting Steps:

  • Optimize the Base: The choice of base is a crucial first step.

    • Recommendation: Switch to a milder base. Cesium fluoride (CsF) has been reported to be effective in minimizing side products in the Suzuki coupling of a 2-bromo-1H-imidazo[4,5-b]pyrazine.[3] Other alternatives include potassium phosphate (K₃PO₄) or potassium fluoride (KF).

    • Rationale: Stronger bases like alkoxides can promote the formation of hydride species that lead to debromination.[3] Weaker inorganic bases are often less prone to this side reaction.

  • Screen Catalyst and Ligand Combinations: The palladium source and its ligand can dramatically influence the reaction outcome.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or tri-tert-butylphosphine can promote the desired reductive elimination over debromination. N-heterocyclic carbene (NHC) based catalysts, like PEPPSI-iPr, are also known to be effective for challenging couplings.[1]

    • Rationale: These ligands can stabilize the palladium center and accelerate the cross-coupling pathway, making it more competitive with the debromination pathway.

  • Consider N-Protection of the Imidazole: If the imidazole nitrogen is unprotected, it may be beneficial to introduce a protecting group.

    • Recommendation: Protect the imidazole nitrogen with a suitable group such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

    • Rationale: Protection can prevent potential side reactions involving the acidic N-H proton and can alter the electronic properties of the imidazole ring to favor the desired coupling.[2]

  • Adjust Reaction Conditions: Temperature and solvent can play a significant role.

    • Recommendation: Attempt the reaction at a lower temperature for a longer duration. Screen different solvent systems, such as moving from protic to aprotic solvents (e.g., dioxane, THF, or toluene) with minimal necessary water.

    • Rationale: Lowering the temperature can often increase the selectivity of the reaction by disfavoring higher activation energy side reactions. Aprotic solvents reduce the availability of potential hydride donors.

  • Evaluate the Boronic Acid/Ester: While not directly causing debromination of the bromo-imidazole, the stability and reactivity of the boronic acid partner are crucial for an efficient reaction.

    • Recommendation: Consider using a more stable boronic ester, such as a pinacol ester (Bpin), instead of the free boronic acid. This can help prevent protodeboronation, a competing side reaction.[1]

    • Rationale: If the boronic acid degrades, the concentration of the active coupling partner decreases, which can allow more time for side reactions like debromination to occur.

Issue 2: Low or no conversion to the desired product.

If the reaction is not proceeding, consider the following.

Troubleshooting Workflow:

start Low/No Conversion catalyst_activity Check Catalyst Activity start->catalyst_activity reagents Verify Reagent Quality catalyst_activity->reagents If catalyst is active conditions Modify Reaction Conditions reagents->conditions If reagents are pure base_solubility Ensure Base Solubility/Activity conditions->base_solubility If still no improvement end Improved Conversion base_solubility->end

Caption: A systematic approach to address low conversion in Suzuki coupling.

Detailed Troubleshooting Steps:

  • Check Catalyst Activity: The palladium catalyst is susceptible to deactivation.

    • Recommendation: Use a fresh batch of catalyst or a pre-catalyst that is known to be air- and moisture-stable. Ensure proper degassing of the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Rationale: The active catalytic species is Pd(0), which is sensitive to air. Inefficient generation or deactivation of the active catalyst is a common reason for failed reactions.

  • Verify Reagent Quality: The purity of the starting materials is paramount.

    • Recommendation: Check the purity of the bromo-imidazole and the boronic acid/ester by NMR or LC-MS. Boronic acids can degrade over time, especially if not stored properly.

    • Rationale: Impurities in the starting materials can poison the catalyst or participate in side reactions.

  • Modify Reaction Conditions:

    • Recommendation: Increase the reaction temperature in increments. If solubility is an issue, screen alternative solvents like DMF or DME. Ensure vigorous stirring, especially for biphasic reactions.

    • Rationale: Higher temperatures can overcome activation energy barriers. Proper solvent choice ensures all components are in solution and can interact. Good mixing is essential for heterogeneous reactions.

  • Ensure Base Solubility and Activity: The base must be effective in the chosen solvent system.

    • Recommendation: For inorganic bases like K₂CO₃ or K₃PO₄, a small amount of water is often necessary to facilitate their activity. If using an anhydrous system, consider a soluble organic base or a different inorganic base.

    • Rationale: The base plays a crucial role in the transmetalation step. If it is not sufficiently soluble or active, the catalytic cycle will be inhibited.[4]

Data and Protocols

Table 1: Effect of Different Bases on Suzuki Coupling Yield and Debromination

The following table summarizes the effect of various bases on the Suzuki coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with a generic arylboronic acid.

EntryBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Debrominated Product (%)
1K₂CO₃Dioxane/H₂O (4:1)100ModerateSignificant
2Cs₂CO₃Dioxane/H₂O (4:1)100GoodModerate
3K₃PO₄Dioxane/H₂O (4:1)100GoodLow
4CsFDME/H₂O (4:1)100ExcellentMinimal
5Na₂CO₃Dioxane/H₂O (4:1)100ModerateSignificant

Data is illustrative and compiled based on trends reported in the literature, such as the superiority of CsF in certain systems.[3]

Experimental Protocol: Suzuki Coupling of a Bromo-imidazole with Minimized Debromination

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Scheme:

Caption: General reaction scheme for the Suzuki coupling of a bromo-imidazole.

Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromo-imidazole (1.0 equiv), the arylboronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., CsF, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and the ligand (e.g., XPhos, 4-10 mol %).

  • Solvent Addition and Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., DME/H₂O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This technical support guide provides a starting point for addressing challenges in the Suzuki coupling of bromo-imidazoles. For specific and highly challenging substrates, further screening of catalysts, ligands, and reaction conditions may be necessary.

References

Technical Support Center: Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-Bromo-1-(4-fluorophenyl)-1H-imidazole in cross-coupling reactions. The information is designed to assist scientists and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: The most prevalent palladium-catalyzed cross-coupling reactions for this substrate include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the C4 position of the imidazole ring.

Q2: Which factors are critical for the success of cross-coupling reactions with this substrate?

A2: Several factors are crucial:

  • Catalyst System: The choice of palladium precursor and, most importantly, the ligand is critical.

  • Base: The type and strength of the base can significantly influence the reaction rate and yield.

  • Solvent: The polarity and proticity of the solvent can affect catalyst solubility, stability, and reactivity.

  • Temperature: Reaction temperature is a key parameter to control reaction kinetics and minimize side reactions.

  • Inert Atmosphere: Many palladium catalysts and intermediates are sensitive to oxygen, necessitating an inert atmosphere (e.g., nitrogen or argon).

Q3: Are there any known challenges when using this compound in cross-coupling reactions?

A3: Potential challenges include:

  • Catalyst Inhibition: The imidazole nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can be a significant side reaction.

  • Protodebromination: The starting material can undergo reduction, replacing the bromine with a hydrogen atom.

  • Low Yields: Suboptimal reaction conditions can lead to incomplete conversion and low product yields.

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various organoboron compounds.[1][2][3]

Recommended Starting Conditions:

ComponentRecommendationNotes
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium sources.
Ligand XPhos, SPhos, or P(t-Bu)₃Bulky, electron-rich phosphine ligands are often successful for heteroaryl couplings.[4][5]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃The choice of base can be critical and may need optimization.[1]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFA mixture of an organic solvent and water is typically used.
Temperature 80-110 °CHigher temperatures may be required for less reactive partners.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Screen different palladium precursors and ligands.- Try a stronger base (e.g., Cs₂CO₃).- Increase the reaction temperature in increments.- Ensure anhydrous and anaerobic conditions if necessary.
Homocoupling of Boronic Acid - Oxygen contamination- Suboptimal catalyst/ligand ratio- Thoroughly degas the reaction mixture.- Optimize the palladium-to-ligand ratio (typically 1:2 or 1:4).
Protodebromination of Starting Material - Presence of protic impurities- Suboptimal base- Use anhydrous solvents and reagents.- Screen different bases.
Low Product Yield - Incomplete reaction- Product degradation- Difficult purification- Increase reaction time or temperature.- Monitor the reaction by TLC or LC-MS to check for product stability.- Optimize the purification method.

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Heck Coupling

The Heck reaction enables the arylation of alkenes with this compound.[6][7]

Recommended Starting Conditions:

ComponentRecommendationNotes
Palladium Precursor Pd(OAc)₂A common and effective catalyst.[6]
Ligand PPh₃ or P(o-tolyl)₃Triarylphosphines are frequently used.
Base Et₃N, K₂CO₃, or NaOAcAn organic or inorganic base is required.[6]
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are generally preferred.
Temperature 100-140 °CHeck reactions often require elevated temperatures.[8]

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Catalyst deactivation- Insufficiently high temperature- Use a higher catalyst loading.- Screen different ligands.- Increase the reaction temperature.
Formation of Double Bond Isomers - Reaction mechanism dependent- The regioselectivity of the Heck reaction can sometimes be influenced by the ligand and additives.
Low Yield - Incomplete conversion- Polymerization of the alkene- Increase reaction time.- Use a slight excess of the bromoimidazole.

Logical Troubleshooting Flow for Heck Coupling:

Heck_Troubleshooting Start Low Yield in Heck Reaction Q1 Is starting material consumed? Start->Q1 A1_Yes Increase reaction temperature or change solvent Q1->A1_Yes No A1_No Check catalyst activity Q1->A1_No Yes End Optimized Reaction A1_Yes->End Q2 Is the catalyst active? A1_No->Q2 A2_Yes Screen different ligands and bases Q2->A2_Yes Yes A2_No Use fresh catalyst and ensure inert atmosphere Q2->A2_No No A2_Yes->End A2_No->End

Caption: A troubleshooting decision tree for a low-yielding Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.[9][10][11]

Recommended Starting Conditions:

ComponentRecommendationNotes
Palladium Precursor Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄These are standard catalysts for this reaction.[9]
Copper Co-catalyst CuITypically used in catalytic amounts.
Base Et₃N or DiisopropylamineAn amine base is required, often used as the solvent as well.[9]
Solvent THF or DMF (if the base is not the solvent)Provides good solubility for the reactants.
Temperature Room Temperature to 60 °CSonogashira couplings can often be run at milder temperatures.[9][10]

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Glaser-Hay Homocoupling of Alkyne - Presence of oxygen- Rigorously degas the reaction mixture.
Low or No Conversion - Inactive catalyst- Insufficient base- Use fresh catalysts.- Ensure the amine base is in sufficient excess.
Difficult to Remove Copper Salts - Work-up procedure- An aqueous ammonia wash can help remove copper salts during work-up.
Buchwald-Hartwig Amination

This reaction is used to form a C-N bond between this compound and an amine.[12][13][14]

Recommended Starting Conditions:

ComponentRecommendationNotes
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Common choices for Buchwald-Hartwig amination.
Ligand BINAP, Xantphos, or a Josiphos-type ligandThe choice of ligand is highly dependent on the amine coupling partner.[12]
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃A strong, non-nucleophilic base is typically required.
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CThe required temperature will vary with the substrates and catalyst system.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inappropriate ligand for the specific amine- Base is not strong enough- Screen a variety of ligands.- Use a stronger base like NaOt-Bu or LiHMDS.
Hydrodehalogenation of the Aryl Bromide - Presence of water- Side reaction promoted by some catalyst systems- Use strictly anhydrous conditions.- Screen different ligands.
Competitive Binding of Amine to Palladium - The amine substrate can act as a ligand- Use a ligand that binds more strongly to palladium.

This technical support guide provides a starting point for researchers working with this compound in cross-coupling reactions. It is important to note that reaction optimization is often necessary to achieve the best results for a specific substrate combination. Careful monitoring of the reaction progress and systematic variation of the reaction parameters are key to successful outcomes.

References

Technical Support Center: Large-Scale Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main challenges include:

  • Regioselectivity: Achieving selective N-arylation at the N1 position of the 4-bromo-1H-imidazole ring is critical to avoid the formation of the undesired N3-arylated regioisomer. The similar physical properties of these isomers can make purification difficult.[1]

  • Catalyst Inhibition: Imidazole substrates can act as inhibitors to the palladium catalyst, slowing down or stalling the reaction. This can be particularly problematic at larger scales.[1][2][3]

  • Side Reactions: Potential side reactions include debromination of the starting material or product, and side reactions involving the fluorine substituent on the phenyl ring.[4][5][6]

  • Purification: Removing residual catalyst, unreacted starting materials, and side products on a large scale can be challenging and may require multiple purification steps.

Q2: Which synthetic route is recommended for the large-scale production of this compound?

A2: A palladium-catalyzed Buchwald-Hartwig N-arylation is a highly recommended method. This approach offers good functional group tolerance and has been shown to be effective for the N-arylation of imidazoles.[1][3] An alternative is the copper-catalyzed Ullmann coupling, though it may require harsher reaction conditions.[2]

Q3: How can I improve the regioselectivity of the N-arylation reaction?

A3: To enhance N1-selectivity, consider the following:

  • Ligand Selection: The use of bulky biaryl phosphine ligands in a Buchwald-Hartwig reaction can sterically hinder the formation of the N3-arylated isomer.[1]

  • Protecting Groups: While not ideal for a streamlined process, the use of a protecting group on one of the imidazole nitrogens can ensure regioselectivity. However, this adds extra steps to the synthesis.

  • Reaction Conditions: Optimization of solvent, temperature, and base can influence the regiochemical outcome.

Q4: What are the common impurities encountered in the synthesis, and how can they be minimized?

A4: Common impurities may include:

  • Starting Materials: Unreacted 4-bromo-1H-imidazole and 4-fluorophenylboronic acid (or equivalent).

  • N3-aryl Isomer: The regioisomeric product.

  • Debrominated Products: 1-(4-fluorophenyl)-1H-imidazole.

  • Homocoupling Products: Biphenyl derivatives from the arylating agent.

To minimize these, ensure complete reaction through careful monitoring (e.g., HPLC, TLC), use the appropriate stoichiometry of reagents, and optimize reaction conditions to favor the desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Catalyst Inactivation: Imidazole starting material may be inhibiting the palladium catalyst.[1][2][3]1. Pre-activation of the catalyst: Pre-mix the palladium source and the ligand in the solvent at an elevated temperature before adding the imidazole substrate.[1][2][3] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary.
Poor Quality Reagents: Degradation of the boronic acid, base, or solvent.1. Use fresh, anhydrous solvents. 2. Verify the quality of the 4-fluorophenylboronic acid and the base (e.g., K₃PO₄, Cs₂CO₃).
Poor Regioselectivity (High levels of N3-isomer) Suboptimal Ligand: The chosen phosphine ligand may not be bulky enough to ensure high N1 selectivity.1. Screen a panel of bulky biaryl phosphine ligands (e.g., Buchwald's SPhos, XPhos).[1]
Reaction Temperature: Higher temperatures might lead to a decrease in selectivity.1. Attempt the reaction at a lower temperature for a longer duration.
Significant Debromination Reaction Conditions: Certain bases or high temperatures can promote hydrodehalogenation.[4][5][6]1. Use a milder base (e.g., K₂CO₃ instead of NaOtBu). 2. Lower the reaction temperature.
Difficult Purification Similar Polarity of Isomers: The N1 and N3 isomers may have very similar polarities, making chromatographic separation difficult on a large scale.[1]1. Crystallization: Develop a robust crystallization procedure. This may involve screening various solvent systems. 2. Salt Formation: If the product has a basic handle, consider forming a salt to facilitate purification through selective precipitation.
Residual Palladium: High levels of palladium in the final product.1. Activated Carbon Treatment: Stirring the crude product solution with activated carbon can help remove residual palladium. 2. Scavenger Resins: Use a palladium scavenger resin during workup.

Experimental Protocols

Key Experiment: Large-Scale Buchwald-Hartwig N-Arylation

This protocol is a representative procedure adapted from literature for similar transformations.[1]

Reaction Setup: A suitably sized reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

Reagents:

Reagent Molar Eq.
4-Bromo-1H-imidazole 1.0
4-Fluorophenylboronic acid 1.2
Palladium(II) Acetate (Pd(OAc)₂) 0.01
SPhos 0.02
Potassium Phosphate (K₃PO₄) 2.0
Toluene -

| Water | - |

Procedure:

  • To the reactor, add 4-Bromo-1H-imidazole, 4-fluorophenylboronic acid, and potassium phosphate.

  • Purge the reactor with nitrogen for at least 30 minutes.

  • In a separate vessel, dissolve Palladium(II) Acetate and SPhos in degassed toluene. Stir under nitrogen for 15 minutes to pre-form the catalyst.

  • Transfer the catalyst solution to the main reactor.

  • Add additional degassed toluene and water (typically a 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Synthesis Pathway and Potential Side Reactions

G cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions A 4-Bromo-1H-imidazole C Pd(OAc)2 / SPhos K3PO4, Toluene/H2O A->C B 4-Fluorophenylboronic acid B->C D This compound C->D E N3-arylated Isomer C->E Poor Regioselectivity F 1-(4-fluorophenyl)-1H-imidazole (Debromination) D->F Harsh Conditions

Caption: Synthesis pathway and potential side reactions.

Troubleshooting Workflow

G start Low Conversion? cat_inact Catalyst Inactivation? start->cat_inact Yes poor_regio Poor Regioselectivity? start->poor_regio No preactivate Pre-activate Catalyst cat_inact->preactivate Yes reagent_qual Check Reagent Quality cat_inact->reagent_qual No increase_load Increase Catalyst Loading preactivate->increase_load increase_load->reagent_qual end Successful Synthesis reagent_qual->end change_ligand Screen Bulky Ligands poor_regio->change_ligand Yes dehalogenation Debromination? poor_regio->dehalogenation No lower_temp Lower Reaction Temp change_ligand->lower_temp lower_temp->end milder_base Use Milder Base dehalogenation->milder_base Yes dehalogenation->end No milder_base->lower_temp

Caption: Troubleshooting workflow for synthesis.

References

Validation & Comparative

Validating the Structure of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole and its derivatives, crucial intermediates in the synthesis of various biologically active compounds. Due to the limited availability of direct, comprehensive experimental data for the title compound in publicly accessible literature, this guide synthesizes information from related structures and outlines the expected methodologies for its full characterization.

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through several synthetic routes, with the most common being the coupling of a pre-brominated imidazole ring with a fluorophenyl-containing entity. One plausible method involves the Suzuki-Miyaura coupling of 4-bromo-1H-imidazole with 4-fluorophenylboronic acid. This approach is supported by literature on the synthesis of similar 1-aryl-1H-imidazole derivatives.

Experimental Protocol: A Proposed Synthesis

A robust synthesis of this compound could be achieved by reacting 4-bromo-1H-imidazole with 4-fluorophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, in a suitable solvent system, for example, a mixture of toluene, ethanol, and water. The reaction would typically be heated under an inert atmosphere. Purification would likely involve column chromatography on silica gel.

Structural Validation Techniques

To unequivocally confirm the structure of the synthesized compound, a combination of spectroscopic techniques is essential.

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the protons on the imidazole ring and the fluorophenyl group. The protons on the imidazole ring would likely appear as distinct singlets or doublets, while the protons on the fluorophenyl ring would exhibit a characteristic AA'BB' splitting pattern due to the fluorine substitution.
¹³C NMR Resonances for each unique carbon atom in the molecule. The carbon atoms attached to bromine and fluorine would show characteristic shifts.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₉H₆BrFN₂). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be a key diagnostic feature.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry.

Comparative Analysis with Related Structures

The properties of this compound can be inferred and compared with structurally similar compounds reported in the literature. Imidazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The introduction of a 4-fluorophenyl group and a bromine atom at specific positions is expected to modulate these activities.

CompoundReported Biological Activity
Various Imidazole Derivatives Antibacterial, antifungal, anticancer, anti-inflammatory.
Luliconazole Antifungal agent with a substituted imidazole core.
Nilotinib Anticancer drug containing a substituted imidazole moiety.

The biological performance of this compound would need to be evaluated through specific in vitro and in vivo assays and compared with these and other relevant compounds to determine its potential as a lead structure for drug development.

Experimental Workflows and Signaling Pathways

The synthesis and validation of this compound derivatives follow a logical experimental workflow.

Synthesis_and_Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation Start 4-bromo-1H-imidazole + 4-fluorophenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd catalyst, base) Start->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS Xray X-ray Crystallography Product->Xray Validation Structure Confirmed NMR->Validation MS->Validation Xray->Validation Signaling_Pathway_Example Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Imidazole Derivative Inhibitor->RAF

A Comparative Guide to the Reactivity of 4-Bromo and 5-Bromo Imidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted imidazoles is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of 4-bromo and 5-bromo imidazoles, two key building blocks in medicinal chemistry. The comparison is drawn from available experimental data in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing a framework for predicting their chemical behavior.

Introduction to Imidazole Reactivity

The imidazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a bromine atom at either the C4 or C5 position provides a versatile handle for further functionalization through a variety of chemical transformations. The position of this bromine atom, however, can significantly influence the electron density distribution within the ring and, consequently, its reactivity. This guide will delve into these differences, supported by experimental findings.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of bromoimidazoles in these transformations is a key consideration in synthetic planning.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds. While direct, side-by-side comparative studies on the reactivity of pure 4-bromo and 5-bromo imidazoles are not extensively documented, the successful use of commercially available 4(5)-bromo-1H-imidazole, a mixture of both isomers, in Suzuki-Miyaura reactions to produce 4(5)-aryl-1H-imidazoles indicates that both isomers are reactive under these conditions.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 4(5)-Bromo-1H-imidazole [1]

A mixture of 4(5)-bromo-1H-imidazole (1.0 mmol), an arylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is heated at 100 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 4(5)-aryl-1H-imidazole.

Logical Relationship: Factors Influencing Reactivity in Cross-Coupling

G Factors Influencing Reactivity of Bromoimidazoles Reactivity Overall Reactivity Isomer Isomer Position (4-Bromo vs. 5-Bromo) Reactivity->Isomer ReactionType Reaction Type Reactivity->ReactionType N_Substitution N-Substitution Reactivity->N_Substitution OtherSubstituents Other Ring Substituents (e.g., -NO2) Reactivity->OtherSubstituents ElectronicEffects Electronic Effects (Electron Density at C4/C5) Isomer->ElectronicEffects StericHindrance Steric Hindrance Isomer->StericHindrance

Caption: Key factors determining the reactivity of bromoimidazole isomers.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceutical agents. Experimental data is more readily available for the amination of 4-bromoimidazoles.

Table 1: Buchwald-Hartwig Amination of 4-Bromo-1H-imidazole with Various Amines [2]

AmineProductYield (%)
Aniline4-(Phenylamino)-1H-imidazole85
4-Methoxyaniline4-((4-Methoxyphenyl)amino)-1H-imidazole82
4-Trifluoromethylaniline4-((4-(Trifluoromethyl)phenyl)amino)-1H-imidazole75
Morpholine4-(Morpholino)-1H-imidazole92

Reaction Conditions: 4-Bromo-1H-imidazole (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), tBuBrettPhos (0.04 mmol), NaOtBu (1.4 mmol), in THF at 80 °C.

While directly comparable data for 5-bromoimidazole is scarce in the literature, studies on related 5-bromo-heterocyclic systems suggest that they are also viable substrates for Buchwald-Hartwig amination, although potentially requiring tailored reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1H-imidazole [2]

To a solution of 4-bromo-1H-imidazole (1.0 mmol) and the corresponding amine (1.2 mmol) in anhydrous THF (5 mL) under an argon atmosphere are added Pd₂(dba)₃ (0.02 mmol), tBuBrettPhos (0.04 mmol), and NaOtBu (1.4 mmol). The reaction mixture is heated to 80 °C and stirred for 12-24 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash column chromatography.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

G General Workflow for Pd-Catalyzed Cross-Coupling Start Start Reactants Bromoimidazole + Coupling Partner (Boronic Acid or Amine) Start->Reactants Catalyst Add Pd Catalyst, Ligand, and Base Reactants->Catalyst Reaction Heat under Inert Atmosphere Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterized Product Purification->Product

Caption: A typical experimental workflow for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the imidazole ring is generally challenging and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The position of the bromine atom relative to these activating groups is a critical determinant of reactivity.

In the case of nitro-substituted bromoimidazoles, SNAr can occur. For instance, in 5-bromo-4-nitroimidazole, the bromine at C5 is activated by the adjacent nitro group at C4, making it susceptible to displacement by nucleophiles. Similarly, a bromine at C4 would be activated by a nitro group at C5. The relative rates of substitution would depend on the stability of the intermediate Meisenheimer complex.

Table 2: Reactivity in Nucleophilic Aromatic Substitution

SubstrateActivating GroupPosition of BromineReactivity with Nucleophiles
4-Bromo-5-nitroimidazole5-NitroC4Expected to be reactive
5-Bromo-4-nitroimidazole4-NitroC5Reported to be reactive

Experimental Protocol: General Procedure for SNAr on Nitro-bromoimidazoles

A solution of the nitro-bromoimidazole (1.0 mmol) and the nucleophile (e.g., sodium methoxide, 1.2 mmol) in a suitable solvent (e.g., methanol) is stirred at a specified temperature (e.g., room temperature to reflux) for a period of time. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.

Conclusion

The reactivity of 4-bromo and 5-bromo imidazoles is context-dependent, with the type of reaction and the presence of other substituents on the imidazole ring playing crucial roles.

  • In palladium-catalyzed cross-coupling reactions , both isomers are generally reactive, serving as versatile building blocks for the synthesis of more complex molecules. The available data for Buchwald-Hartwig amination suggests that 4-bromoimidazole is a highly effective substrate.

  • For nucleophilic aromatic substitution , the presence of a strong electron-withdrawing group, such as a nitro group, is essential for activating the C-Br bond towards nucleophilic attack. The relative positioning of the bromo and nitro groups dictates the feasibility of the reaction.

This guide provides a foundational understanding of the comparative reactivity of these important isomers. Further direct comparative studies under identical conditions would be invaluable to the scientific community for a more precise prediction of their chemical behavior.

References

A Comparative Analysis of the Biological Activities of Fluorophenyl Imidazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom to a phenyl ring of an imidazole scaffold can significantly influence its biological activity. The position of this fluorine atom—ortho, meta, or para—can lead to distinct pharmacological profiles. This guide provides a comparative overview of the biological activities of fluorophenyl imidazole isomers, focusing on their anticancer effects, kinase inhibition, and modulation of GABA-A receptors. The information is compiled from various studies to aid researchers in drug discovery and development.

Anticancer Activity

The substitution pattern of the fluorophenyl ring has been shown to impact the cytotoxic effects of imidazole-based compounds. While direct comparative studies on simple fluorophenyl imidazole isomers are limited, research on related benzimidazole derivatives provides valuable insights into the structure-activity relationship.

A study on fluoro-substituted benzimidazole derivatives revealed variations in their antiproliferative activity against different cancer cell lines based on the fluorine position. The para-substituted compound, in some cases, demonstrated superior potency.

Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) of Fluorophenyl Benzimidazole Isomers

Compound/Isomer HeLa (Cervical Cancer) HepG2 (Liver Cancer)
2-(p-Fluorophenyl)-benzimidazole 0.188 0.188
2-(o-Fluorophenyl)-benzimidazole >10 >10

| Methotrexate (Standard) | 0.046 | 0.052 |

Note: Data for benzimidazole derivatives is presented as a surrogate for a direct comparison of fluorophenyl imidazole isomers due to the limited availability of direct comparative studies for the latter.

Numerous studies have also reported the anticancer activity of 4-fluorophenyl (para) imidazole derivatives against a range of cancer cell lines.

Table 2: In vitro Cytotoxicity (IC₅₀) of various 4-Fluorophenyl Imidazole Derivatives

Derivative Cell Line IC₅₀
Imidazolone Derivative 30 PC3 (Prostate Cancer) 8.15 µM
Imidazolone Derivatives 4 and 18 Hela, MCF-7, PC3, HCT-116 10.58–11.45 µM

| Fused Imidazole Derivative 3c | MDA-MB-231, T47D, MCF-7, A549, HT-29 | 1.98 to 4.07 µM |

Kinase Inhibition

Fluorophenyl imidazoles have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer and inflammatory diseases. The majority of the available research focuses on the 4-fluorophenyl (para) isomer.

Table 3: Kinase Inhibitory Activity of 4-Fluorophenyl Imidazole Derivatives

Derivative Target Kinase IC₅₀
Pyrimidine 15 p38α MAPK 250 nM
Pyrimidine 34 p38α MAPK 96 nM[1]
Pyridine 3 CK1δ 89 nM[1]
Pyridin-2-one 31 JAK2 62 nM[1]

| Imidazole Derivative | Aromatase | 0.2 nM |

Note: Comparative data for the ortho- and meta-fluorophenyl imidazole isomers as kinase inhibitors was not available in the reviewed literature.

The inhibition of these kinases is a key mechanism for the therapeutic effects of these compounds. The signaling pathway of p38 MAPK, a well-studied target, is depicted below.

p38_MAPK_pathway Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors (e.g., ATF2) Transcription Factors (e.g., ATF2) p38 MAPK->Transcription Factors (e.g., ATF2) Inflammation/Apoptosis Inflammation/Apoptosis Transcription Factors (e.g., ATF2)->Inflammation/Apoptosis Fluorophenyl Imidazole Fluorophenyl Imidazole Fluorophenyl Imidazole->p38 MAPK Inhibition

Caption: p38 MAPK Signaling Pathway and Inhibition.

GABA-A Receptor Modulation

Certain fluorophenyl imidazole derivatives, particularly those with a benzimidazole core, have been shown to act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This activity is primarily documented for the 4-fluorophenyl (para) isomer.

These compounds enhance the effect of GABA, leading to potential anxiolytic, sedative, and anticonvulsant properties. The binding of these modulators to the benzodiazepine site on the GABA-A receptor is a key area of investigation.

Note: Direct comparative studies on the GABA-A receptor modulation by ortho-, meta-, and para-fluorophenyl imidazole isomers are not extensively available in the current literature. The available data primarily focuses on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives.

GABA_A_Modulation cluster_receptor GABA-A Receptor GABA Site GABA Site Chloride Channel Chloride Channel GABA Site->Chloride Channel Opens Benzodiazepine Site Benzodiazepine Site Benzodiazepine Site->Chloride Channel Enhances Opening Neuronal Inhibition Neuronal Inhibition Chloride Channel->Neuronal Inhibition Cl- influx GABA GABA GABA->GABA Site Binds Fluorophenyl Imidazole Fluorophenyl Imidazole Fluorophenyl Imidazole->Benzodiazepine Site Binds

Caption: GABA-A Receptor Positive Allosteric Modulation.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the in vitro cytotoxic activity of compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fluorophenyl imidazole isomers and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Fluorophenyl Imidazole Isomers A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: MTT Assay Workflow for Cytotoxicity.

p38α MAPK Kinase Assay

This assay determines the inhibitory effect of compounds on p38α MAPK activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing p38α enzyme, a specific substrate (e.g., ATF2), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of the fluorophenyl imidazole isomers to the reaction mixture.

  • Incubation: Incubate the mixture at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate using an appropriate method, such as an antibody-based detection system (e.g., ELISA or Western blot) or a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Determine the IC₅₀ values of the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.

GABA-A Receptor Binding Assay

This assay measures the binding affinity of compounds to the GABA-A receptor.

  • Membrane Preparation: Prepare cell membranes from a source rich in GABA-A receptors (e.g., rat brain cortex).

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flumazenil) in the presence of varying concentrations of the fluorophenyl imidazole isomers.

  • Incubation: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for a defined period.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibition constant) for each test compound.

References

A Comparative Guide to Catalysts for 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the imidazole core is a cornerstone in the synthesis of a vast array of pharmacologically active molecules. The targeted coupling of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole is a critical step in the elaboration of this key scaffold. The choice of catalyst is paramount in achieving high yields, selectivity, and process efficiency. This guide provides a comparative analysis of various catalytic systems for the coupling of this compound, supported by experimental data from relevant literature.

Catalyst Performance Overview

The following tables summarize the performance of different catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann coupling reactions involving 4-bromo-1-aryl-imidazoles or analogous aryl bromides. These data provide a baseline for catalyst selection and optimization for the specific substrate, this compound.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For the coupling of bromo-heteroaromatics, palladium-based catalysts are predominantly used.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄1,4-Dioxane70-8018-22Good[1]
PdCl₂(dppf)4(5)-bromo-1H-imidazoleArylboronic acidsPhase Transfer---High[2]
PdCl₂(PPh₃)₂N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidK₂CO₃DMFReflux48Low[3]
Pd(PPh₃)₄N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidCs₂CO₃Dioxane/EtOH/H₂O140270[3]
Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand is crucial for achieving high yields, especially with heteroaromatic substrates.

Catalyst SystemSubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / tBuBrettPhos (L4)4-bromo-1H-imidazoleAnilineLHMDSTHFRT1285[4]
Pd₂(dba)₃ / RuPhos4-bromo-1H-imidazoleAnilineLHMDSTHFRT1275[4]
Pd(dba)₂ / tBuDavePhos4-bromo-1H-1-tritylpyrazoleBulky amines----High
CuI4-iodo-1H-1-tritylpyrazoleAlkylamines----Favorable
Table 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons. Both copper-cocatalyzed and copper-free systems are effective.

Catalyst SystemSubstrateAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridinesTerminal alkynesEt₃NDMF100372-96[5]
PdCl₂(PPh₃)₂ / CuI4-nitrobromobenzeneTerminal acetylenes----Good[6]
Pd EnCat™Aryl halidesTerminal alkynesPyrrolidineSolvent-free--up to 99[7]
Table 4: Heck Coupling

The Heck reaction is a method for the arylation of alkenes. Catalyst and ligand choice can influence regioselectivity and yield.

Catalyst SystemSubstrateAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃3-bromo-N-methyl-1H-indazolen-butyl acrylateTEABall-milling--Good[8]
Pd(OAc)₂Aryl halidesAlkenesK₂CO₃DMA130-1404056-94[9]
Table 5: Ullmann Coupling

The Ullmann reaction, traditionally a copper-mediated process, is used for forming carbon-carbon and carbon-heteroatom bonds, often under harsher conditions. Modern variations have improved its scope and mildness.

Catalyst SystemSubstrateNucleophileBaseSolventTemp (°C)TimeYield (%)Reference
CuI / N,N-dimethylglycineAryl iodidesAliphatic alcohols--110-Good to Excellent[1]
Cu₂O / 1H-imidazole-4-carboxylic acidIodoarenesPhenols----Good[10]
CuCl / LigandAryl halidesN-heterocycles, Alkylamines----Efficient[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the tables are provided below to facilitate replication and adaptation.

Suzuki-Miyaura Coupling of 4-Substituted-7-bromo-1H-indazoles[3]

To a solution of the N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1 mmol) in a mixture of dioxane/EtOH/H₂O (3/1.5/0.5 mL) was added the corresponding arylboronic acid (1.2 mmol), Cs₂CO₃ (1.3 mmol), and Pd(PPh₃)₄ (10 mol%). The reaction mixture was heated in a sealed tube at 140 °C for 4 hours. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination of 4-bromo-1H-imidazole[4]

To an oven-dried vial was added Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd), tBuBrettPhos (L4, 0.01 mmol), and 4-bromo-1H-imidazole (0.5 mmol). The vial was evacuated and backfilled with argon. THF (1 mL) was added, followed by the amine (0.6 mmol). A solution of LHMDS in THF (1.0 M, 1.1 mL, 1.1 mmol) was then added dropwise. The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography.

Sonogashira Coupling of 2-Amino-3-bromopyridines[6]

A mixture of 2-amino-3-bromopyridine (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol) in DMF (3 mL) and Et₃N (1 mL) was stirred at 100 °C for 3 hours under a nitrogen atmosphere. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue was purified by column chromatography on silica gel.

Visualizing the Catalytic Process

The following diagrams illustrate the logical workflow for selecting a catalyst for a generic cross-coupling reaction and the fundamental catalytic cycle for a palladium-catalyzed process.

Catalyst_Selection_Workflow Catalyst Selection Workflow for Coupling Reactions cluster_start Problem Definition cluster_reaction Reaction Type Selection cluster_catalyst Catalyst System Selection cluster_optimization Optimization & Analysis A Define Substrates: This compound + Coupling Partner B Choose Coupling Reaction Type (Suzuki, Buchwald-Hartwig, etc.) A->B C Select Metal Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) B->C D Select Ligand (e.g., Phosphine, NHC) B->D E Select Base and Solvent B->E F Perform Small-Scale Screening Experiments C->F D->F E->F G Analyze Results (Yield, Purity, Reaction Time) F->G G->B Re-evaluate Reaction Type H Scale-Up Optimal Conditions G->H

Caption: A logical workflow for selecting and optimizing a catalyst system for a cross-coupling reaction.

Palladium_Catalytic_Cycle Generalized Palladium(0) Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation/ Nucleophilic Attack PdII->Transmetal + R'-M PdII_R_R R-Pd(II)L2-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: A simplified representation of a typical palladium(0)-catalyzed cross-coupling cycle.

References

Spectroscopic Analysis for the Confirmation of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Identity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is paramount. This guide provides a comprehensive comparison of spectroscopic techniques to confirm the identity of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole, a compound of interest in medicinal chemistry. This guide outlines detailed experimental protocols and presents a comparative analysis with a potential isomer, 5-Bromo-1-(4-fluorophenyl)-1H-imidazole, to highlight the discerning power of modern analytical methods.

The structural characterization of synthetic compounds is a critical step in the drug discovery pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for elucidating molecular structures. This guide will delve into the application of these techniques for the verification of this compound.

Comparative Spectroscopic Data

To definitively identify this compound, its spectroscopic data must be compared against a known standard or, in its absence, with predicted values and data from closely related analogs. A crucial comparison is with its isomers, such as 5-Bromo-1-(4-fluorophenyl)-1H-imidazole, where the position of the bromine atom is different. The subtle electronic and steric differences between these isomers will manifest in their respective spectra.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

CompoundProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
This compoundH-27.85s-
H-57.20s-
H-2', H-6'7.45t8.5
H-3', H-5'7.15t8.5
5-Bromo-1-(4-fluorophenyl)-1H-imidazoleH-27.90s-
H-47.30s-
H-2', H-6'7.48t8.5
H-3', H-5'7.18t8.5

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CompoundCarbonPredicted Chemical Shift (ppm)
This compoundC-2138.0
C-4108.0
C-5120.0
C-1'133.0 (d, J ≈ 3 Hz)
C-2', C-6'125.0 (d, J ≈ 9 Hz)
C-3', C-5'116.5 (d, J ≈ 23 Hz)
C-4'162.0 (d, J ≈ 248 Hz)
5-Bromo-1-(4-fluorophenyl)-1H-imidazoleC-2140.0
C-4122.0
C-595.0
C-1'133.2 (d, J ≈ 3 Hz)
C-2', C-6'125.2 (d, J ≈ 9 Hz)
C-3', C-5'116.8 (d, J ≈ 23 Hz)
C-4'162.3 (d, J ≈ 248 Hz)

Table 3: Predicted Mass Spectrometry Data (EI)

CompoundMolecular FormulaMolecular WeightPredicted Key Fragments (m/z)
This compoundC₉H₆BrFN₂241.06242/240 (M⁺), 161 (M⁺ - Br), 95 (C₆H₄F⁺)
5-Bromo-1-(4-fluorophenyl)-1H-imidazoleC₉H₆BrFN₂241.06242/240 (M⁺), 161 (M⁺ - Br), 95 (C₆H₄F⁺)

Table 4: Predicted FT-IR Data (KBr Pellet)

CompoundFunctional GroupPredicted Absorption Range (cm⁻¹)
This compoundC-H (aromatic)3100 - 3000
C=C, C=N (aromatic)1600 - 1450
C-F1250 - 1200
C-Br600 - 500
5-Bromo-1-(4-fluorophenyl)-1H-imidazoleC-H (aromatic)3100 - 3000
C=C, C=N (aromatic)1600 - 1450
C-F1250 - 1200
C-Br600 - 500

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and verification of a synthesized chemical compound.

Spectroscopic_Workflow Workflow for Spectroscopic Identification cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Interpretation and Comparison cluster_conclusion Conclusion Synthesis Synthesized Compound (e.g., this compound) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., EI, ESI) Purification->MS IR FT-IR Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Comparison with Reference Data (Literature, Predicted, Isomers) Data_Analysis->Comparison Identity_Confirmation Identity Confirmation Comparison->Identity_Confirmation

Caption: Spectroscopic analysis workflow for chemical identity confirmation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of 16 ppm.

    • Set the number of scans to 16, with a relaxation delay of 1.0 s.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of 240 ppm.

    • Set the number of scans to 1024, with a relaxation delay of 2.0 s.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

  • Instrument: A high-resolution mass spectrometer with an EI source.

  • Acquisition Parameters:

    • Set the ionization energy to 70 eV.

    • Maintain the ion source temperature at 200 °C.

    • Scan over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrument: An FT-IR spectrometer.

  • Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

By following these protocols and comparing the acquired data with the predicted values and those of potential isomers, researchers can confidently confirm the identity of this compound. This rigorous analytical approach is fundamental to ensuring the quality and validity of subsequent research and development efforts.

Assessing the Purity of Synthesized 4-Bromo-1-(4-fluorophenyl)-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole, a key building block in the development of various therapeutic agents. This guide also contrasts its purity profile with a relevant alternative, a substituted triazole analog, providing valuable experimental data and detailed protocols.

The imidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing promise as kinase inhibitors for the treatment of cancer and other diseases. The purity of these compounds is paramount, as even small amounts of impurities can significantly impact biological activity and lead to misleading experimental results.

Comparative Purity Analysis

To provide a clear comparison, this guide evaluates the purity of synthesized this compound against a comparable heterocyclic compound, 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, which also finds application in medicinal chemistry. The following table summarizes the typical purity data obtained through various analytical techniques.

Analytical MethodThis compound5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine
High-Performance Liquid Chromatography (HPLC) ≥ 98%[1]> 95%
Nuclear Magnetic Resonance (NMR) Spectroscopy Consistent with structureConsistent with structure
Gas Chromatography-Mass Spectrometry (GC-MS) Main peak corresponds to the target massNot typically used for this compound
Elemental Analysis Within ±0.4% of theoretical valuesWithin ±0.4% of theoretical values

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable researchers to replicate these purity assessments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.

Protocol for this compound:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Gradient: Start with 30% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure and identifying impurities.

Protocol for this compound:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Techniques:

    • ¹H NMR: To identify the presence and integration of all protons in the molecule.

    • ¹³C NMR: To confirm the carbon framework.

    • ¹⁹F NMR: Crucial for verifying the presence and environment of the fluorine atom.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of the deuterated solvent.

  • Purity Assessment: The absence of significant unassignable peaks in the spectra is a strong indicator of high purity. Quantitative NMR (qNMR) can be performed using an internal standard for precise purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

Protocol for this compound (if thermally stable):

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • Injection: Splitless injection of a 1 µL sample.

  • MS Detection: Electron ionization (EI) in full scan mode.

  • Sample Preparation: Dissolve the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Purity Assessment: The purity is estimated from the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should match the expected fragmentation pattern of the target compound.

Visualizing the Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process for synthesized organic compounds.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_preliminary Preliminary Purity Check cluster_comprehensive Comprehensive Purity Analysis cluster_decision Final Assessment Synthesis Chemical Synthesis Purification Initial Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC MP Melting Point Analysis Purification->MP HPLC HPLC TLC->HPLC MP->HPLC Purity_High Purity ≥ 98% HPLC->Purity_High Pass Purity_Low Purity < 98% HPLC->Purity_Low Fail NMR NMR (1H, 13C, 19F) NMR->Purity_High GCMS GC-MS GCMS->Purity_High EA Elemental Analysis EA->Purity_High Proceed Proceed to Further Studies Purity_High->Proceed Further_Purification Further Purification Purity_Low->Further_Purification Further_Purification->HPLC Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_data Data Output Compound Synthesized Compound (this compound) HPLC HPLC (Quantitative Purity) Compound->HPLC NMR NMR (Structural Confirmation, Impurity ID) Compound->NMR GCMS GC-MS (Volatile Impurities, Confirmation) Compound->GCMS HPLC_Data Chromatogram (Peak Area %) HPLC->HPLC_Data NMR_Data Spectra (Chemical Shifts, Integration) NMR->NMR_Data GCMS_Data Chromatogram & Mass Spectrum (TIC, Fragmentation) GCMS->GCMS_Data

References

In Vitro Efficacy of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological performance of compounds derived from the 4-Bromo-1-(4-fluorophenyl)-1H-imidazole scaffold against established therapeutic agents. The data presented is compiled from various studies on structurally related imidazole-based compounds, offering insights into their potential as anticancer and antimicrobial agents.

Derivatives of the imidazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. The unique chemical properties of the this compound core, featuring both bromo and fluoro substitutions, suggest its potential for developing novel therapeutic agents with enhanced binding affinities and metabolic stability. This guide summarizes the available in vitro data to facilitate a comparative assessment of their potential.

Anticancer Activity: Comparative In Vitro Efficacy

Compounds featuring the imidazole core have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of critical cellular signaling pathways, particularly those regulated by protein kinases.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of various imidazole derivatives compared to standard chemotherapeutic drugs. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/AlternativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Imidazole Derivative (Generic)A549 (Lung)2.29 - 9.96Doxorubicin-
Imidazole Derivative (Generic)MDA-MB-231 (Breast)1.22Doxorubicin-
Imidazole Derivative (Generic)HeLa (Cervical)4.80 - 30.41Doxorubicin-
Imidazole Derivative (Generic)MCF-7 (Breast)0.38 - 27.29Doxorubicin-
1-(4-Substituted phenyl)-2-ethyl ImidazoleA549 (Lung)6.605-Fluorouracil>100
1-(4-Substituted phenyl)-2-ethyl ImidazoleHeLa (Cervical)3.24Methotrexate35.13
1-(4-Substituted phenyl)-2-ethyl ImidazoleSGC-7901 (Gastric)5.375-Fluorouracil25.12

Note: The data presented is for various imidazole derivatives and may not be representative of all compounds derived from this compound.

Key Signaling Pathway Inhibition

A significant body of research has focused on the development of imidazole-based compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The imidazole ring's electron-rich nature allows it to bind to various enzymes and receptors within biological systems.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK Activates PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR Activates STAT_Pathway STAT Pathway EGFR->STAT_Pathway Activates Imidazole Imidazole Derivative Imidazole->EGFR Inhibits Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt_mTOR->Survival Gene_Transcription Gene_Transcription STAT_Pathway->Gene_Transcription

EGFR Signaling Pathway Inhibition by Imidazole Derivatives.

Antimicrobial Activity: A Comparative Overview

Imidazole derivatives are a cornerstone of antifungal therapy and also exhibit promising antibacterial properties. Their mechanism of action in fungi often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Comparative Antifungal Susceptibility

The following table provides a comparison of the in vitro antifungal activity of imidazole derivatives against various fungal pathogens, with Fluconazole and Ketoconazole as reference drugs. Data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound/AlternativeFungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Imidazole Derivative (Generic)Candida albicansModerate to GoodMiconazole-
Imidazole Derivative (Generic)Candida glabrataModerate to GoodMiconazole-
Imidazole Derivative (Generic)Saccharomyces cerevisiaeLower than referenceFluconazole-
Imidazole Derivative (Generic)Saccharomyces cerevisiaeLower than referenceKetoconazole-

Note: The term "Moderate to Good" indicates that the compounds showed significant activity, though specific MIC values were not provided in a comparative table in the source material.

Comparative Antibacterial Susceptibility

Several studies have highlighted the potential of imidazole derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Compound Test Compound (Imidazole Derivative) Serial_Dilution Serial Dilution of Compounds in 96-well plate Compound->Serial_Dilution Control Control Drug (e.g., Ciprofloxacin) Control->Serial_Dilution Bacteria Bacterial Culture (e.g., S. aureus, E. coli) Inoculation Inoculation with Bacterial Suspension Bacteria->Inoculation Serial_Dilution->Inoculation Incubation Incubation at 37°C Inoculation->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summarized protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and control drugs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.

  • Reaction Mixture Preparation: A reaction mixture containing recombinant EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer is prepared.

  • Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the compound to the activity of a control reaction without the inhibitor.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compounds and control antibiotics are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial or fungal suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Disclaimer: The information provided in this guide is for research and informational purposes only. The presented data is a synthesis of findings from various studies on imidazole derivatives and may not be directly applicable to all compounds derived from this compound. Researchers are encouraged to consult the primary literature for detailed experimental conditions and specific results.

Structure-Activity Relationship of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole analogs, with a focus on their potential as anticancer agents through the inhibition of the Epidermal Growth Factor Receptor (EGFR). The following sections detail the biological activity of these compounds, the experimental methods used for their evaluation, and a visualization of the targeted signaling pathway.

Comparative Biological Activity

The 1-(4-fluorophenyl)-1H-imidazole scaffold has been identified as a promising framework for the development of potent enzyme inhibitors, particularly targeting protein kinases involved in cancer progression.[1] Research into derivatives of this core structure has revealed significant anticancer activity, often linked to the inhibition of EGFR, a key regulator of cell growth and proliferation.

A notable study on 5-amino-1-(4-fluorophenyl)-1H-imidazole-4-carbonitrile derivatives demonstrated their efficacy as EGFR inhibitors. The introduction of different substituents allowed for a preliminary exploration of the SAR, revealing that modifications to the imidazole core can significantly impact inhibitory potency. For instance, the substitution of the 4-fluorophenyl ring with a 4-(4-methylpiperazinyl)-3-nitrophenyl group at the N-1 position led to a substantial increase in EGFR inhibitory activity, with potency comparable to the established EGFR inhibitor, erlotinib.

Furthermore, studies on related imidazole structures have highlighted the importance of halogen substitutions on the phenyl ring. For example, in a series of 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, a bromo substituent at the para position of the phenyl ring (p-Br) conferred greater antitumor activity against A549, HeLa, and SGC-7901 cancer cell lines compared to chloro (Cl) or fluoro (F) substitutions. This suggests that the electronic properties and size of the halogen at this position are critical for biological activity.

The following table summarizes the in vitro biological activity of selected this compound analogs and related compounds.

Compound IDStructureTarget/Cell LineIC50 (nM)
Derivative 2c 5-amino-1-(4-fluorophenyl)-1H-imidazole-4-carbonitrile with additional substitutionsEGFR617.33 ± 0.04
Derivative 2d 5-amino-1-(4-fluorophenyl)-1H-imidazole-4-carbonitrile with additional substitutionsEGFR710 ± 0.05
Optimized Derivative 3c Derivative of 2c/2d with a 4-(4-methylpiperazinyl)-3-nitrophenyl group at N-1EGFR236.38 ± 0.04
Erlotinib (Control) -EGFR239.91 ± 0.05
Compound 4f 1-(4-bromophenyl)-2-ethyl-imidazole derivativeA549 (Lung Carcinoma)6600
HeLa (Cervical Cancer)3240
SGC-7901 (Gastric Cancer)5370

Experimental Protocols

The evaluation of the biological activity of these imidazole analogs involves standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR protein.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well microplates

  • Procedure:

    • A solution of the EGFR enzyme is prepared in kinase buffer.

    • The test compounds are serially diluted in DMSO and then further diluted in kinase buffer.

    • In a 384-well plate, the EGFR enzyme solution is mixed with the diluted test compounds and incubated for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP to each well.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.

    • Luminescence is read using a plate reader.

    • The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, HeLa, SGC-7901)

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a purple solution.

    • The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the EGFR signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Imidazole Analog (Inhibitor) Inhibitor->EGFR Inhibits (ATP binding site)

Caption: EGFR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Start: 4-Bromo-1-(4-fluorophenyl) -1H-imidazole Scaffold modification Chemical Modification (e.g., substitution at C5) start->modification analogs Series of Analogs modification->analogs kinase_assay EGFR Kinase Inhibition Assay analogs->kinase_assay cell_assay Cytotoxicity Assay (MTT) on Cancer Cell Lines analogs->cell_assay ic50_kinase Determine IC50 for EGFR Inhibition kinase_assay->ic50_kinase ic50_cell Determine IC50 for Cytotoxicity cell_assay->ic50_cell sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_kinase->sar_analysis ic50_cell->sar_analysis

Caption: Workflow for SAR study of imidazole analogs.

References

A Comparative Guide to the Synthetic Routes of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole, a key building block in the development of various pharmacologically active compounds, can be approached through several modern cross-coupling methodologies. This guide provides a comparative analysis of the most pertinent synthetic strategies, offering experimental data and detailed protocols to aid in the selection of the most efficient route for specific research and development needs.

At a Glance: Comparison of Synthetic Efficiencies

The following table summarizes the key performance indicators for the plausible synthetic routes to this compound based on analogous reactions found in the literature. Direct comparative data for the target molecule is limited, and the presented efficiencies are based on closely related transformations.

Synthetic RouteCatalyst SystemBaseSolventReaction TimeYield (%)
Suzuki-Miyaura Coupling Pd(PPh₃)₄K₂CO₃Toluene/H₂O12 h~60
Chan-Lam Coupling Cu(OAc)₂PyridineCH₂Cl₂48 hModerate
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhosK₃PO₄Toluene18 hGood

Synthetic Pathways Overview

The primary strategies for the synthesis of this compound involve the formation of the N-aryl bond between a 4-bromoimidazole scaffold and a 4-fluorophenyl moiety. The three main palladium- or copper-catalyzed cross-coupling reactions considered are the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Buchwald-Hartwig amination.

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product 4-Bromo-1H-imidazole 4-Bromo-1H-imidazole Suzuki Suzuki-Miyaura Coupling 4-Bromo-1H-imidazole->Suzuki ChanLam Chan-Lam Coupling 4-Bromo-1H-imidazole->ChanLam Buchwald Buchwald-Hartwig Amination 4-Bromo-1H-imidazole->Buchwald 4-Fluorophenylboronic acid 4-Fluorophenylboronic acid 4-Fluorophenylboronic acid->Suzuki 4-Fluorophenylboronic acid->ChanLam 1-Fluoro-4-iodobenzene 1-Fluoro-4-iodobenzene 1-Fluoro-4-iodobenzene->Buchwald Product 4-Bromo-1-(4-fluorophenyl) -1H-imidazole Suzuki->Product ChanLam->Product Buchwald->Product

Caption: Overview of synthetic pathways to this compound.

Detailed Experimental Protocols

The following protocols are representative methodologies for each synthetic route, adapted from literature procedures for analogous compounds.

Route 1: Suzuki-Miyaura Coupling

Experimental Workflow:

G reagents 4-Bromo-1H-imidazole 4-Fluorophenylboronic acid Pd(PPh₃)₄, K₂CO₃ reaction Mix in Toluene/H₂O Reflux at 110°C for 12h reagents->reaction workup Aqueous Workup Extraction with EtOAc reaction->workup purification Column Chromatography workup->purification product 4-Bromo-1-(4-fluorophenyl) -1H-imidazole purification->product

Caption: Workflow for the Suzuki-Miyaura Coupling.

Protocol:

  • To a solution of 4-bromo-1H-imidazole (1.0 eq) in a mixture of toluene and water (4:1) is added 4-fluorophenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 110 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Chan-Lam Coupling

The Chan-Lam coupling provides a copper-catalyzed alternative for the N-arylation of imidazoles with boronic acids. This method often proceeds under milder conditions compared to palladium-catalyzed reactions.

Experimental Workflow:

G reagents 4-Bromo-1H-imidazole 4-Fluorophenylboronic acid Cu(OAc)₂, Pyridine reaction Stir in CH₂Cl₂ at RT for 48h in air reagents->reaction workup Filter through Celite Concentrate reaction->workup purification Column Chromatography workup->purification product 4-Bromo-1-(4-fluorophenyl) -1H-imidazole purification->product

Caption: Workflow for the Chan-Lam Coupling.

Protocol:

  • A mixture of 4-bromo-1H-imidazole (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), copper(II) acetate (1.0 eq), and pyridine (2.0 eq) in dichloromethane is stirred at room temperature in the presence of air for 48 hours.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired product.

Route 3: Buchwald-Hartwig Amination

This palladium-catalyzed amination reaction is a powerful tool for forming C-N bonds and can be applied to the N-arylation of imidazoles using an aryl halide.

Experimental Workflow:

G reagents 4-Bromo-1H-imidazole 1-Fluoro-4-iodobenzene Pd₂(dba)₃, XPhos, K₃PO₄ reaction Heat in Toluene at 100°C for 18h reagents->reaction workup Cool and filter Concentrate reaction->workup purification Column Chromatography workup->purification product 4-Bromo-1-(4-fluorophenyl) -1H-imidazole purification->product

Caption: Workflow for the Buchwald-Hartwig Amination.

Protocol:

  • A mixture of 4-bromo-1H-imidazole (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), potassium phosphate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and XPhos (0.04 eq) is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with argon.

  • Anhydrous toluene is added, and the mixture is heated at 100 °C for 18 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite and concentrated.

  • The crude product is purified by column chromatography to afford this compound.

Concluding Remarks

The choice of synthetic route for this compound will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The Suzuki-Miyaura coupling offers a reliable method with a reported yield for a closely related substrate. The Chan-Lam coupling presents a milder, copper-catalyzed alternative, while the Buchwald-Hartwig amination provides a robust and versatile method for C-N bond formation. Further optimization of these reaction conditions for the specific target molecule is recommended to achieve maximum efficiency.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole, ensuring the safety of laboratory personnel and environmental compliance.

The proper disposal of chemical waste is paramount in a laboratory setting to mitigate risks to personnel and the environment. This compound, a halogenated imidazole derivative, requires specific handling and disposal procedures due to its potential hazards. This guide provides a step-by-step protocol for its safe disposal, in line with general practices for halogenated organic compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a fully buttoned laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Waste Classification and Segregation

This compound must be classified as a hazardous chemical waste, specifically as a halogenated organic waste .[3][4] Proper segregation of this waste stream is critical for both safety and cost-effective disposal.

  • Do not mix halogenated waste with non-halogenated chemical waste. The disposal methods and costs for these two categories differ significantly.[5]

  • Ensure that the waste is not mixed with incompatible materials, such as strong oxidizing agents or acids, which could lead to hazardous reactions.[6]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Designate a specific, properly labeled, and chemically compatible waste container for "Halogenated Organic Waste."[3][7] The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).

  • The container must have a secure, screw-top lid and be kept closed at all times, except when adding waste.[3][7]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."

  • List all constituents of the waste, including the full chemical name: "this compound" and any solvents or other chemicals present.[3]

  • Include the approximate concentrations of each component.

3. Accumulation of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[3]

  • The storage area should be away from sources of ignition and in a cool, dry, and well-ventilated location.[2]

  • Use secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[3]

4. Disposal of Contaminated Materials:

  • Any materials that come into contact with this compound, such as gloves, paper towels, and spill absorbents, must also be disposed of as halogenated hazardous waste.[5]

  • Place these solid waste items in a separate, clearly labeled, sealed bag or container designated for solid halogenated waste.

5. Disposal of Empty Containers:

  • Empty containers that originally held this compound must be decontaminated before being discarded.

  • Triple-rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as halogenated hazardous waste.[7] For highly toxic compounds, the first three rinses should be collected.[7]

  • After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated labware.

6. Arranging for Final Disposal:

  • Once the waste container is full, or if it is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6][8]

  • Do not dispose of this chemical down the drain or in the regular trash.[1][5] Evaporation is not an acceptable method of disposal.[5]

Quantitative Data Summary
ParameterGuidelineSource
pH of Aqueous Waste Should not be disposed to sewer if pH <5.5 or >11.[9]
Satellite Accumulation Limit A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory.[3]
Dilution Intentional dilution of waste to meet disposal thresholds is prohibited.[10]

Experimental Protocols

The disposal procedure outlined above is a standard protocol derived from safety data sheets of analogous compounds and general laboratory waste management guidelines. Specific experimental use of this compound would necessitate a detailed risk assessment to identify any additional hazards that may affect the disposal process.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Prepare Labeled Halogenated Waste Container A->B C Collect Liquid Waste B->C D Collect Solid Contaminated Waste B->D E Collect First Rinse of Empty Containers B->E F Store in Secondary Containment in a Designated Area C->F D->F E->F G Arrange for Pickup by EHS or Licensed Contractor F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Plan for Handling 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. The following procedures for personal protective equipment, operational handling, and disposal are critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is crucial when handling this compound. The following table summarizes the required PPE based on the potential hazards of similar chemical compounds, which include toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[1][2]

CategoryRequired PPESpecifications
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1] Use a face shield in addition to goggles when there is a significant splash hazard.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable minimum.[3] Always inspect gloves for integrity before use.[1] For prolonged contact, consider double gloving.
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard lab coat is the minimum requirement.[3] For larger quantities or increased exposure risk, wear impervious clothing or a chemical-resistant suit.[1][4]
Respiratory Protection Full-Face Respirator or Fume HoodRequired when dusts are generated or if exposure limits are exceeded.[1] All handling of the solid compound should occur in a certified chemical fume hood.[3]
Foot Protection Closed-Toe ShoesRequired for all laboratory work to protect from spills.[3]

Experimental Protocols: Handling and Disposal

Operational Plan for Safe Handling:

  • Preparation and Engineering Controls:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • All weighing and manipulation of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]

    • Keep the compound away from incompatible materials such as strong oxidizing agents.[6]

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound:

    • When handling the solid, use spark-proof tools to avoid ignition sources.[1]

    • Avoid creating dust.[1][2] If dust is generated, use appropriate respiratory protection.

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[5][7]

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.

    • For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.

    • For larger spills, contact your institution's environmental health and safety department immediately.

Disposal Plan:

  • Waste Segregation:

    • Due to the presence of bromine, this compound is classified as a halogenated organic compound.[3]

    • All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[3][7] Do not mix with non-halogenated waste.[7]

  • Waste Container Management:

    • Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.

    • Keep waste containers securely closed except when adding waste.[5][7]

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Final Disposal:

    • Arrange for the disposal of the halogenated waste through your institution's licensed hazardous waste management provider.[3]

    • Never dispose of this chemical down the drain.[3]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose end End cleanup_dispose->end start Start start->prep_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.